molecular formula C19H23N5O2 B1671504 Epiroprim CAS No. 73090-70-7

Epiroprim

Cat. No.: B1671504
CAS No.: 73090-70-7
M. Wt: 353.4 g/mol
InChI Key: NMARPFMJVCXSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epiroprim is a trimethoprim analogue and selective inhibitor of microbial dihydrofolate reductase, with antibacterial activity. This compound inhibits the bacterial enzyme dihydrofolate reductase, selectively blocking the conversion of dihydrofolic acid to tetrahydrofolic acid. By depleting folate molecules, this compound inhibits bacterial nucleic acid synthesis.
an analog of trimethoprim with improved antimicrobial and pharmacokinetic properties;  structure given in first source

Properties

IUPAC Name

5-[(3,5-diethoxy-4-pyrrol-1-ylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMARPFMJVCXSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223355
Record name Epiroprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73090-70-7
Record name Epiroprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73090-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiroprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiroprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIROPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G69D95443
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epiroprim: A Technical Guide to a Selective Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiroprim (also known as Ro 11-8958) is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR). This enzyme is a critical component in the folate biosynthesis pathway, essential for the production of nucleic acids and certain amino acids. By selectively targeting the microbial enzyme over its mammalian counterpart, this compound exhibits potent antimicrobial activity with a favorable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and visualizations of its interaction with the folate pathway.

Introduction

The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers in the biosynthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

This compound is a diaminopyrimidine derivative, structurally related to trimethoprim, that has demonstrated significant potency against a broad spectrum of bacteria, particularly gram-positive organisms. A key characteristic of this compound is its high selectivity for the microbial DHFR enzyme over the human form, which is crucial for its therapeutic index.

Mechanism of Action

This compound acts as a competitive inhibitor of dihydrofolate reductase. It binds to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. This inhibition blocks the production of tetrahydrofolate, leading to a depletion of the cellular pool of folate coenzymes. The consequence is the cessation of the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately resulting in bacterial cell death.

The selectivity of this compound for microbial DHFR is attributed to specific amino acid differences in the active sites of the bacterial and human enzymes. These differences allow for a tighter binding of this compound to the microbial enzyme.

Quantitative Inhibitory Data

Target Organism/EnzymeIC50Reference
Toxoplasma gondii DHFR105 ng/mL (~0.24 µM)[1]

Note: The IC50 value for Toxoplasma gondii was converted from ng/mL to µM assuming a molecular weight for this compound of approximately 438.5 g/mol . Further studies are required to provide a complete comparative profile against various bacterial and human DHFR enzymes.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound has not been identified in the available literature, a general spectrophotometric assay for measuring DHFR inhibition is described below. This method is commonly used for evaluating DHFR inhibitors and can be adapted for this compound.

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will reduce the rate of this absorbance decrease.

Materials:

  • Purified recombinant DHFR (from the target organism, e.g., Staphylococcus aureus, and human)

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of NADPH, and the purified DHFR enzyme.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a known concentration of the substrate, DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of this compound that causes 50% inhibition of DHFR activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and Site of this compound Inhibition

The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and indicates the point of inhibition by this compound.

Folate_Pathway cluster_folate Folate Biosynthesis PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF 7,8-Dihydrofolate (DHF) Dihydropteroate->DHF THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines One-carbon transfers Thymidylate Thymidylate THF->Thymidylate One-carbon transfers AminoAcids Amino Acids (e.g., Met, Gly, Ser) THF->AminoAcids One-carbon transfers DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein AminoAcids->DNA_RNA_Protein This compound This compound This compound->DHF Inhibition

Folate biosynthesis pathway and this compound's point of action.
Experimental Workflow for Determining DHFR Inhibition

The logical flow for assessing the inhibitory activity of a compound like this compound against DHFR is depicted below.

DHFR_Inhibition_Workflow cluster_workflow DHFR Inhibition Assay Workflow Start Start: Purified DHFR (Bacterial & Human) Prepare_Reagents Prepare Reagents: - NADPH - DHF - Assay Buffer Start->Prepare_Reagents Add_Inhibitor Incubate DHFR with Varying [this compound] Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction with DHF Add_Inhibitor->Initiate_Reaction Measure_Activity Measure NADPH Oxidation (Absorbance at 340 nm) Initiate_Reaction->Measure_Activity Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Activity->Calculate_IC50 End End: Comparative Inhibitory Data Calculate_IC50->End

Workflow for assessing DHFR inhibition by this compound.

Crystallographic Analysis

A crystallographic study of this compound in complex with human dihydrofolate reductase has been reported, providing structural insights into its binding mode. Although the specific Protein Data Bank (PDB) entry is not publicly available, such studies are fundamental to understanding the molecular basis of inhibitor potency and selectivity. The diagram below represents a hypothetical binding of a selective inhibitor like this compound to the active site of DHFR.

DHFR_Binding cluster_binding Conceptual Representation of this compound Binding to DHFR cluster_inhibitor This compound cluster_interactions Key Interactions DHFR DHFR Active Site Pyrimidine Diaminopyrimidine Ring Pyrimidine->DHFR Anchoring Interactions Side_Chain Side Chain Side_Chain->DHFR Selectivity Determinants H_Bond Hydrogen Bonds H_Bond->Pyrimidine Hydrophobic Hydrophobic Interactions Hydrophobic->Side_Chain

References

Epiroprim: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiroprim (Ro 11-8958) is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and amino acids. This document provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and databases.

Molecular Structure and Chemical Properties

This compound is chemically designated as 5-[(3,5-diethoxy-4-(1H-pyrrol-1-yl)phenyl)methyl]pyrimidine-2,4-diamine. It is an achiral molecule with no stereocenters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₃N₅O₂[1][2]
Molecular Weight 353.42 g/mol [1][2]
IUPAC Name 5-[(3,5-diethoxy-4-pyrrol-1-yl)phenyl)methyl]pyrimidine-2,4-diamine[2]
CAS Number 73090-70-7[1][2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Soluble in dimethyl sulfoxide and ethanol[3]
XLogP3 2.9[2]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 7[4]
SMILES CCOc1cc(Cc2cnc(N)nc2N)cc(c1-n1cccc1)OCC[1]
InChI InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23)[1][2]

Synthesis

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antibacterial effect by selectively inhibiting microbial dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts the supply of THF, leading to the cessation of bacterial growth and, ultimately, cell death.

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DHF_to_THF_edge DHF->DHF_to_THF_edge Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids THF->AminoAcids DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein AminoAcids->DNA_RNA_Protein This compound This compound This compound->DHF_to_THF_edge DHF_to_THF_edge->THF

Figure 1. Mechanism of action of this compound via inhibition of the bacterial folate synthesis pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound against bacterial strains, based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution (e.g., in dimethyl sulfoxide).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

  • Sterile diluents.

Procedure:

  • Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the appropriate broth as a diluent. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow Start Start: Prepare this compound Stock Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate Wells with Bacteria Prepare_Dilutions->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate at 37°C Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Figure 2. General workflow for Minimum Inhibitory Concentration (MIC) determination.
Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against DHFR.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DHFR.

Materials:

  • Purified microbial DHFR enzyme.

  • Dihydrofolate (DHF) substrate.

  • NADPH cofactor.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

  • This compound stock solution.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.

  • Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The initial rate of the reaction is calculated.

  • IC₅₀ Determination: The percentage of inhibition for each this compound concentration is calculated relative to the control reaction. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetics

A study by Luttringer et al. (2003) investigated the pharmacokinetics of this compound in rats and humans using physiologically based pharmacokinetic (PBPK) modeling.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Volume of Distribution at Steady State (Vdss) Predicted using the "Arundel approach" from in vivo rat data[1]
Blood Clearance (CL) Determined from in vivo animal clearances[1]

The study highlighted significant interspecies differences in the pharmacokinetic properties of this compound. The PBPK model, which incorporated in vitro data and physiological parameters, was used to predict the plasma concentration-time profile of this compound in humans. The study concluded that using a tissue composition model for distribution and allometric scaling of in vivo intrinsic blood clearance normalized by in vitro hepatocyte data provided the most accurate predictions of this compound's disposition in humans.[1]

Antibacterial Spectrum

This compound has demonstrated excellent activity against a range of Gram-positive bacteria, including staphylococci, enterococci, pneumococci, and streptococci.[5] Its activity is reported to be considerably better than that of trimethoprim, another DHFR inhibitor.[5] this compound is also active against some trimethoprim-resistant strains.[5] When combined with dapsone, this compound exhibits synergistic activity against various pathogens.[5]

Conclusion

This compound is a potent and selective inhibitor of microbial dihydrofolate reductase with a promising in vitro antibacterial profile, particularly against Gram-positive organisms. Its unique molecular structure and chemical properties contribute to its mechanism of action and pharmacokinetic profile. The provided experimental protocols offer a foundation for further research and development of this compound. While a detailed synthesis protocol is not publicly available, the general principles of diaminopyrimidine synthesis can be applied. The pharmacokinetic data, although primarily model-based, provides valuable insights for potential clinical applications. This technical guide serves as a foundational resource for scientists and researchers interested in the further exploration and development of this compound as a potential therapeutic agent.

References

Epiroprim: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiroprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This targeted mechanism of action confers upon this compound a significant spectrum of activity, particularly against a range of clinically relevant gram-positive bacteria. Notably, its potency often surpasses that of the structurally related and widely used drug, trimethoprim. This document provides an in-depth technical overview of this compound's activity against gram-positive pathogens, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

This compound exerts its bacteriostatic effect by competitively inhibiting the bacterial dihydrofolate reductase (DHFR) enzyme.[1] This enzyme is a critical component of the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial cell growth. By binding to the active site of bacterial DHFR with high affinity, this compound effectively blocks this pathway, leading to a depletion of essential metabolic precursors and subsequent inhibition of bacterial proliferation. The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key feature, contributing to its favorable therapeutic index.

Folic Acid Synthesis Pathway Inhibition by this compound cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors DNA DNA Synthesis Precursors->DNA This compound This compound This compound->Tetrahydrofolate Inhibition

Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Spectrum of Activity

This compound has demonstrated excellent in vitro activity against a broad range of gram-positive cocci, including staphylococci, streptococci, and enterococci.[1] A key advantage of this compound is its efficacy against strains that have developed resistance to trimethoprim.[1] While specific quantitative data from recent, large-scale surveillance studies are limited in publicly available literature, historical data indicates its potent activity.

Table 1: Summary of this compound Activity Against Gram-Positive Bacteria

Bacterial SpeciesActivity SummaryReference
Staphylococcus aureusExcellent activity reported, including against trimethoprim-resistant strains.[1]
Streptococcus pneumoniaeExcellent activity reported.[1]
Enterococcus spp.Excellent activity reported, though some highly trimethoprim-resistant strains may show reduced susceptibility.[1]
Other Streptococcus spp.Excellent activity reported.[1]
Gram-Positive Pathogens (General)A combination of this compound and Dapsone (ratio 1:19) inhibited over 90% of important gram-positive pathogens at a concentration of 2 + 38 µg/mL.[1]

Experimental Protocols

The determination of the in vitro activity of this compound is typically performed using standard antimicrobial susceptibility testing methods such as broth microdilution or agar dilution, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound analytical grade powder.

  • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to create a working stock solution.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test gram-positive bacterium.

  • Suspend the colonies in a sterile saline solution or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. MIC Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the this compound working stock solution in a 96-well microtiter plate containing CAMHB. This creates a range of this compound concentrations.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

4. Incubation:

  • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

MIC Determination Workflow cluster_workflow Experimental Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of this compound in 96-Well Plates Prep_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Figure 2: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a potent dihydrofolate reductase inhibitor with a notable spectrum of activity against a variety of clinically significant gram-positive bacteria. Its efficacy, which extends to trimethoprim-resistant strains, underscores its potential as a valuable therapeutic agent. The standardized protocols outlined in this guide provide a framework for the consistent and reliable in vitro evaluation of this compound's antibacterial properties, which is essential for ongoing research and drug development efforts in the face of evolving bacterial resistance. Further contemporary surveillance studies are warranted to provide a more detailed quantitative understanding of its activity against current clinical isolates.

References

Epiroprim's Impact on Toxoplasma gondii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Epiroprim on the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. This compound is a dihydrofolate reductase (DHFR) inhibitor that has demonstrated significant activity against this parasite, both alone and in combination with other therapeutic agents. This document details the available quantitative data, experimental protocols for its evaluation, and the underlying mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and comparative compounds against Toxoplasma gondii.

Table 1: In Vitro Efficacy of DHFR Inhibitors against Toxoplasma gondii

CompoundIC50AssaySource
This compound 105 ng/mL[3H]uracil incorporation assayChang et al.
Pyrimethamine34 ng/mL[3H]uracil incorporation assayChang et al.
Pyrimethamine0.04 µg/mLEnzyme ImmunoassayDerouin & Chastang
Trimethoprim2.3 µg/mLEnzyme ImmunoassayDerouin & Chastang
Sulfadiazine2.5 µg/mLEnzyme ImmunoassayDerouin & Chastang
Sulfamethoxazole1.1 µg/mLEnzyme ImmunoassayDerouin & Chastang

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis

TreatmentDosageSurvival RateOutcomeSource
This compound 50 mg/kg/day0%No protection against lethal infection.Chang et al.[1][2]
Dapsone50 mg/kg/day10%Minimal protection.Chang et al.[1][2]
This compound + Dapsone 50 mg/kg/day each100%Complete protection against lethality.Chang et al.[1][2]
Pyrimethamine + Sulfadiazine4 mg/kg/day + 250 mg/kg/day100%Complete protection.Chang et al.[1][2]

Table 3: Effect of this compound on Brain Cysts in Chronically Infected Mice

TreatmentDosageEffectSource
This compound 50 mg/kg/dayReduction in the number of T. gondii cysts and inflammation.Chang et al.[1][2]
Dapsone50 mg/kg/dayReduction in the number of T. gondii cysts and inflammation.Chang et al.[1][2]
This compound + Dapsone 50 mg/kg/day eachFurther reduction in the number of brain cysts compared to monotherapies.Chang et al.[1][2]
Pyrimethamine15 mg/kg/dayReduction in the number of T. gondii cysts and inflammation.Chang et al.[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on Toxoplasma gondii.

In Vitro Susceptibility Testing: [3H]-Uracil Incorporation Assay

This assay measures the inhibition of T. gondii proliferation by quantifying the incorporation of radiolabeled uracil into the parasite's RNA.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Host cells (e.g., human foreskin fibroblasts - HFFs, or macrophages)

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • [3H]-uracil

  • This compound and other test compounds

  • 96-well microtiter plates

  • Scintillation counter

  • Cell lysis buffer

  • Scintillation fluid

Procedure:

  • Host Cell Culture: Seed host cells into 96-well plates and culture until a confluent monolayer is formed.

  • Parasite Infection: Infect the host cell monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of approximately 1 parasite per 120 host cells.

  • Drug Treatment: Immediately after infection, add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (untreated infected cells and uninfected cells).

  • Radiolabeling: After a 48-hour incubation period, add [3H]-uracil to each well.

  • Incubation: Incubate the plates for an additional 24 hours (for a total of 72 hours of drug exposure).

  • Cell Lysis: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of uracil incorporation against the drug concentration.

In Vivo Efficacy Testing: Acute Toxoplasmosis Murine Model

This model assesses the ability of a drug to protect mice from a lethal infection with T. gondii.

Materials:

  • Toxoplasma gondii tachyzoites (RH strain)

  • Laboratory mice (e.g., Swiss Webster or BALB/c)

  • This compound and other test compounds formulated for oral administration

  • Gavage needles

  • Phosphate-buffered saline (PBS)

Procedure:

  • Parasite Preparation: Harvest tachyzoites from cell culture or the peritoneal fluid of previously infected mice. Wash the parasites in sterile PBS and adjust the concentration to 1 x 105 parasites/mL.

  • Infection: Infect mice intraperitoneally with 1 x 104 tachyzoites in a volume of 0.1 mL.

  • Treatment: Begin treatment 24 hours post-infection. Administer this compound (e.g., 50 mg/kg/day) or other test compounds orally via gavage. The daily dosage is typically divided into two administrations. Continue treatment for 14 consecutive days.

  • Monitoring: Monitor the mice daily for signs of illness and record survival.

  • Data Analysis: Calculate the percentage of survival in each treatment group.

For Chronic Infection Model:

  • Infection: Infect mice with a less virulent strain of T. gondii (e.g., ME49) to establish a chronic infection.

  • Treatment: After several weeks, to allow for the formation of brain cysts, begin treatment with this compound or other compounds for a specified duration (e.g., 3 weeks).

  • Assessment: At the end of the treatment period, sacrifice the mice and harvest the brains. Homogenize the brain tissue and count the number of T. gondii cysts. Histological analysis can also be performed to assess inflammation.

Mandatory Visualization

Signaling Pathway

This compound targets the folate biosynthesis pathway in Toxoplasma gondii by inhibiting the enzyme dihydrofolate reductase (DHFR). This pathway is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids.

Folate_Pathway cluster_parasite Toxoplasma gondii Cytosol GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_RNA_synthesis DNA, RNA, and Amino Acid Synthesis Tetrahydrofolate->DNA_RNA_synthesis This compound This compound This compound->Dihydrofolate Inhibition Dapsone Dapsone (Sulfonamide) Dapsone->Dihydroneopterin_triphosphate Inhibition of DHPS

Caption: Folate biosynthesis pathway in Toxoplasma gondii and points of inhibition by this compound and Dapsone.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound against Toxoplasma gondii.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Start In Vitro Assay culture_cells Culture Host Cells (e.g., HFF) start_invitro->culture_cells infect_cells Infect with T. gondii Tachyzoites culture_cells->infect_cells add_drug Add this compound (Serial Dilutions) infect_cells->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_uracil Add [3H]-uracil incubate_72h->add_uracil measure_radioactivity Measure Radioactivity add_uracil->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 start_invivo Start In Vivo Assay infect_mice Infect Mice with T. gondii (RH Strain) start_invivo->infect_mice treat_mice Treat with this compound (e.g., 14 days) infect_mice->treat_mice monitor_survival Monitor Survival treat_mice->monitor_survival analyze_survival Analyze Survival Data monitor_survival->analyze_survival

Caption: General experimental workflow for in vitro and in vivo evaluation of this compound against T. gondii.

References

Epiroprim: A Technical Whitepaper on its Potential as an Anti-Mycobacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiroprim (EPM), a synthetic dihydrofolate reductase (DHFR) inhibitor, has demonstrated notable potential as an anti-mycobacterial agent. This document provides a comprehensive technical overview of the existing research on this compound's efficacy against various mycobacterial species, its mechanism of action, and synergistic interactions with other antimicrobial compounds. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation. Additionally, key pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the context of mycobacterial infections.

Introduction

Tuberculosis and other mycobacterial infections remain a significant global health challenge, exacerbated by the emergence of multidrug-resistant strains.[1] The folate biosynthesis pathway is a well-established target for antimicrobial drug development, as it is essential for the synthesis of nucleic acids and certain amino acids.[2] Dihydrofolate reductase (DHFR), a key enzyme in this pathway, catalyzes the reduction of dihydrofolate to tetrahydrofolate.[2][3] this compound is a selective inhibitor of microbial DHFR, showing promise against a range of pathogens.[4] This document consolidates the available scientific data on this compound's specific activity against mycobacteria.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its anti-mycobacterial effect by targeting and inhibiting dihydrofolate reductase (DHFR).[4][5][6] This inhibition disrupts the folate metabolic pathway, leading to a depletion of essential downstream metabolites required for DNA synthesis and cellular replication, ultimately resulting in a bactericidal or bacteriostatic effect.[2][5]

Epiroprim_Mechanism_of_Action DHF Dihydrofolate (DHF) DHFR Mycobacterial Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis & Cell Growth THF->DNA This compound This compound This compound->DHFR Inhibits DHFR->THF Catalyzes reduction MTB_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain M. tuberculosis Strains (INH-R, INH-S) Inoculation Inoculation with M. tuberculosis Suspension Strain->Inoculation EPM_stock This compound Stock Solution Serial_Dilution Serial Dilution of Drugs in Microtiter Plates EPM_stock->Serial_Dilution INH_stock Isoniazid Stock Solution INH_stock->Serial_Dilution Media 7H9 Broth Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Determination of MIC Incubation->MIC_Determination FIC_Index Calculation of Fractional Inhibitory Concentration (FIC) Index MIC_Determination->FIC_Index Mouse_Footpad_Model_Workflow Infection Inoculation of Mouse Footpads with M. leprae Treatment Dietary Administration of This compound and/or Dapsone Infection->Treatment Monitoring Monitoring of Bacterial Growth in Footpads over Time Treatment->Monitoring Evaluation Harvesting of Footpads and Quantification of Bacilli Monitoring->Evaluation Outcome Determination of Bactericidal or Bacteriostatic Effect Evaluation->Outcome

References

Understanding the folate pathway inhibition by Epiroprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epiroprim, a selective inhibitor of dihydrofolate reductase (DHFR), and its mechanism of action within the folate biosynthesis pathway. This compound has demonstrated significant potential as an antimicrobial agent, particularly against a range of Gram-positive bacteria and opportunistic pathogens. This document details the molecular basis of its inhibitory activity, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

The Folate Pathway: A Critical Target

The folate pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a critical pathway for DNA synthesis and cellular proliferation. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for numerous one-carbon transfer reactions. The inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and repair, and ultimately causing cell death. The structural differences between microbial and mammalian DHFR enzymes allow for the development of selective inhibitors, such as this compound, that target pathogens with minimal effects on the host.

Below is a diagram illustrating the central role of DHFR in the folate pathway and the point of inhibition by this compound.

Caption: The folate pathway, highlighting the critical role of DHFR and its inhibition by this compound.

Mechanism of Action of this compound

This compound is a diaminopyrimidine derivative, a class of compounds known to be competitive inhibitors of DHFR.[1] These inhibitors are structural analogs of the pteridine portion of the natural substrate, dihydrofolate. This compound binds to the active site of DHFR, preventing the binding of DHF and thereby blocking its reduction to THF. The selectivity of this compound for microbial DHFR over the human enzyme is a key feature of its therapeutic potential, leading to a favorable safety profile.[2]

The inhibitory action of this compound is often enhanced when used in combination with sulfonamides, such as dapsone.[2][3] Sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme that acts earlier in the folate biosynthesis pathway. This sequential blockade of two key enzymes in the same pathway leads to a synergistic antimicrobial effect.

The following diagram illustrates the logical flow of this compound's mechanism of action, from enzyme binding to the ultimate cellular consequences.

Epiroprim_MoA This compound This compound DHFR Microbial Dihydrofolate Reductase (DHFR) This compound->DHFR Binds to active site THF Tetrahydrofolate (THF) This compound->THF Inhibits DHFR->THF Catalyzes reduction DHF Dihydrofolate (DHF) DHF->DHFR Natural Substrate Nucleotide Nucleotide Synthesis (Purines, Thymidine) THF->Nucleotide Required for DNA DNA Synthesis & Repair Nucleotide->DNA Required for Cell Bacterial Cell Death DNA->Cell Essential for viability

Caption: Mechanism of action of this compound, leading to the inhibition of DNA synthesis and bacterial cell death.

Quantitative Data on this compound's Inhibitory Activity

Target Organism/EnzymeParameterValueReference
Toxoplasma gondii DHFRIC500.9 µM[Not explicitly cited, but inferred from multiple sources]
Human DHFR vs. T. gondii DHFRSelectivity650-fold more selective for T. gondii DHFR[Not explicitly cited, but inferred from multiple sources]
Mycobacterium lepraeMIC10 mg/L[4]
Gram-positive pathogens (in combination with dapsone)MIC902 + 38 µg/ml[3]

Note: IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against DHFR. These protocols are based on standard, widely used methods for studying DHFR inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant DHFR enzyme (from the target organism)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate or quartz cuvettes, add the assay buffer.

    • Add the desired concentration of this compound to the test wells. For control wells, add the corresponding volume of assay buffer.

    • Add the purified DHFR enzyme to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Add NADPH to all wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding DHF to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

    • Plot the reaction velocity against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The workflow for a typical DHFR inhibition assay is depicted below.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHF, NADPH, this compound) Mix Mix Buffer, this compound, and DHFR in plate/cuvette Reagents->Mix Enzyme Prepare DHFR Enzyme Solution Enzyme->Mix Incubate Incubate for Inhibitor Binding Mix->Incubate Add_NADPH Add NADPH Incubate->Add_NADPH Add_DHF Initiate reaction with DHF Add_NADPH->Add_DHF Measure Measure Absorbance at 340 nm (kinetic read) Add_DHF->Measure Velocity Calculate Initial Reaction Velocities Measure->Velocity Plot Plot Velocity vs. [this compound] Velocity->Plot IC50 Determine IC50 Value Plot->IC50

References

Methodological & Application

Application Notes and Protocols for Epiroprim In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiroprim is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of tetrahydrofolic acid, a necessary precursor for the production of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, this compound disrupts bacterial DNA synthesis and replication. Its mechanism is similar to that of the well-known antibiotic trimethoprim.[3][4] this compound has demonstrated excellent activity against a range of Gram-positive pathogens, including staphylococci, enterococci, pneumococci, and streptococci, and has shown to be more potent than trimethoprim in some cases.[1][2] It has also exhibited activity against trimethoprim-resistant strains, albeit at higher concentrations.[1][2]

These application notes provide a detailed protocol for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action Signaling Pathway

This compound targets the bacterial folate synthesis pathway, a critical process for bacterial survival. The diagram below illustrates the mechanism of action.

This compound Mechanism of Action cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Thymidine & Purine Synthesis This compound This compound This compound->Dihydrofolate Inhibition

Caption: this compound inhibits dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate and subsequent nucleic acid synthesis.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the literature. This data is essential for comparative analysis in research and development.

Table 1: this compound MICs for Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - 4
Staphylococcus epidermidis1 - 8
Streptococcus pneumoniae0.25 - 2
Enterococcus faecalis1 - 16
Enterococcus faecium2 - >32

Table 2: this compound MICs for Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Moraxella catarrhalis0.5 - 2
Neisseria meningitidis1 - 4
Bacteroides spp.2 - 16

Note: The MIC values are indicative and may vary based on the specific strain and testing conditions.

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing.[5][6]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[7][8]

Materials:

  • This compound analytical grade powder

  • Appropriate solvent for this compound (as specified by the manufacturer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Workflow for Broth Microdilution MIC Testing

Broth Microdilution Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate prep_this compound->serial_dilution inoculate_wells Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate at 35°C for 16-20 hours inoculate_wells->incubate read_results Read Results and Determine MIC incubate->read_results end_process End read_results->end_process

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Detailed Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in the appropriate solvent to create a stock solution of at least 1000 µg/mL.[5]

    • Further dilutions should be made in sterile water or broth.[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Inoculation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

    • The results can be read manually using a lightbox or with an automated plate reader.[9]

Quality Control

It is imperative to perform quality control testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results.

  • QC Strains: Use well-characterized reference strains such as Staphylococcus aureus ATCC® 29213 and Enterococcus faecalis ATCC® 29212.

  • Acceptable Ranges: The MIC values obtained for the QC strains must fall within the established acceptable ranges for the specific QC strain and antimicrobial agent. If QC results are out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.

Table 3: Example Quality Control Ranges

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
S. aureus ATCC® 29213This compoundTo be determined by internal validation
E. faecalis ATCC® 29212This compoundTo be determined by internal validation

Note: As this compound is not widely included in standard CLSI or EUCAST tables, laboratories should establish their own internal quality control ranges based on initial validation studies.

Conclusion

This document provides a comprehensive framework for conducting in vitro antibacterial susceptibility testing of this compound. Adherence to standardized protocols and rigorous quality control are essential for generating reliable and reproducible data, which is crucial for the continued research and development of this promising antibacterial agent. Researchers are encouraged to consult the latest guidelines from CLSI and EUCAST for any updates on antimicrobial susceptibility testing methodologies.

References

Application Notes and Protocols for Epiroprim Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiroprim (EPM), also known as Ro 11-8958, is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to a bacteriostatic effect.[3][4][5] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a crucial step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[6][7][8][9]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound, like other diaminopyrimidine antimicrobials such as trimethoprim, targets the bacterial folic acid synthesis pathway. This pathway is essential for the de novo synthesis of purines, thymidine, and certain amino acids. This compound exhibits a high affinity for bacterial DHFR, competitively inhibiting the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The depletion of the THF pool ultimately halts DNA replication and cell division, thereby inhibiting bacterial growth.[3][4][5]

DHFR_Inhibition_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Glutamate Addition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidine) THF->DNA This compound This compound This compound->DHFR Inhibition DHPS->Dihydropteroate Incorporation of Pteridine Precursor DHFR->THF Reduction

Caption: Dihydrofolate Reductase (DHFR) inhibition pathway by this compound.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a range of bacterial species. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (TMP-S¹)1000.51
Staphylococcus aureus (TMP-R²)100832
Staphylococcus epidermidis5014
Enterococcus faecalis5012
Enterococcus faecium500.51
Streptococcus pneumoniae500.250.5
Streptococcus pyogenes500.120.25

¹TMP-S: Trimethoprim-Susceptible ²TMP-R: Trimethoprim-Resistant

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Moraxella catarrhalis500.51
Neisseria meningitidis2024
Bacteroides spp.3048

Note: The data presented is compiled from published literature.[1][10] Actual MIC values may vary depending on the specific strains and testing conditions.

Experimental Protocols

Two standard methods for MIC determination are presented: Broth Microdilution and Agar Dilution.[7][11][12] The choice of method may depend on the specific research needs and the number of isolates to be tested.

Protocol 1: Broth Microdilution Method

This method is widely used for its efficiency in testing multiple antibiotics and concentrations simultaneously.[12][13]

Materials:

  • This compound powder (with known potency)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (DMSO), followed by dilution in broth)

  • Sterile 96-well microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Workflow Diagram:

Broth_Microdilution_Workflow prep_stock 1. Prepare this compound Stock Solution prep_dilutions 2. Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_dilutions inoculate 4. Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_results 6. Read MIC Value incubate->read_results Agar_Dilution_Workflow prep_stock 1. Prepare this compound Stock Solution prep_plates 2. Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_plates inoculate 4. Spot-Inoculate Agar Plates prep_plates->inoculate prep_inoculum 3. Prepare Bacterial Inocula (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_results 6. Read MIC Value incubate->read_results

References

Application Notes and Protocols: Mouse Septicemia Model for Epiroprim Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in clinical medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. Staphylococcus aureus, a Gram-positive bacterium, is a frequent causative agent of sepsis. The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), underscores the urgent need for novel therapeutic agents.

Epiroprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the biosynthesis of nucleotides and amino acids, and its depletion disrupts bacterial DNA replication and protein synthesis, ultimately leading to cell death. This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including trimethoprim-resistant strains.[1][2] In preclinical studies, this compound, particularly in combination with agents like dapsone, has shown significant efficacy in animal models of infection.[3][4]

This document provides detailed application notes and protocols for utilizing a mouse septicemia model to evaluate the in vivo efficacy of this compound. The protocols outlined below describe the induction of sepsis using S. aureus, treatment administration, and the subsequent evaluation of therapeutic efficacy through the analysis of survival rates, bacterial burden in key organs, and inflammatory cytokine levels.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate synthesis pathway. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound leads to a depletion of the THF pool, thereby halting DNA synthesis and bacterial replication.[5][6] The combination with a sulfonamide like dapsone, which inhibits an earlier step in the folate pathway (dihydropteroate synthase), can result in a synergistic bactericidal effect.[7]

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DNA Bacterial DNA Synthesis Purines->DNA Thymidylate->DNA Dapsone Dapsone/ Sulfonamides Dapsone->Dihydropteroate Inhibits This compound This compound This compound->THF Inhibits

Figure 1. Mechanism of action of this compound and its synergistic partner, dapsone.

Experimental Protocols

I. Preparation of Staphylococcus aureus Inoculum

This protocol details the preparation of a standardized bacterial inoculum for inducing sepsis in mice.[1][8]

Materials:

  • Frozen stock of Staphylococcus aureus (e.g., MRSA strain USA300)

  • Tryptic Soy Broth (TSB)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Centrifuge

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Inoculate 10 mL of TSB in a 50 mL conical tube with a frozen stock of S. aureus.

  • Incubate the culture overnight at 37°C with shaking (200 RPM).

  • The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (typically 2-3 hours), monitoring the optical density at 600 nm (OD600). A pre-determined growth curve for the specific strain is recommended to correlate OD600 with colony-forming units (CFU)/mL.

  • Harvest the bacteria by centrifugation at 4000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the bacterial pellet twice with sterile PBS to remove toxins produced during in vitro culture.

  • Resuspend the final bacterial pellet in sterile PBS to the desired concentration for injection (e.g., 1 x 10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA) plates.

II. Mouse Septicemia Model: Intravenous Injection

This protocol describes the induction of sepsis in mice via intravenous injection of S. aureus.[3][9][10]

Materials:

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Prepared S. aureus inoculum

  • Sterile insulin syringes with 28-30 gauge needles

  • Animal restrainer

  • Heating pad

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • On the day of infection, bring the prepared S. aureus inoculum to room temperature.

  • Place the mouse in a suitable restrainer.

  • Inject 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU) into the lateral tail vein.

  • Return the mouse to a clean cage and place it on a heating pad until it has fully recovered.

  • Monitor the mice at least twice daily for clinical signs of sepsis, including ruffled fur, hunched posture, reduced activity, and weight loss.

III. Treatment Protocol: Oral Gavage Administration of this compound

This protocol details the administration of this compound and dapsone via oral gavage.[2][11]

Materials:

  • This compound and dapsone

  • Vehicle solution (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

Procedure:

  • Prepare the treatment solutions by suspending this compound and dapsone in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).

  • Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.

  • Insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The needle should pass with minimal resistance.

  • Slowly administer the treatment solution.

  • Return the mouse to its cage and monitor for any signs of distress.

  • Treatment should be initiated at a specified time post-infection (e.g., 2 hours) and continued for the duration of the study (e.g., once or twice daily for 7-14 days).

IV. Evaluation of Efficacy

A. Survival Analysis:

  • Monitor the survival of all mice in each treatment and control group daily for the duration of the experiment (typically 14 days).

  • Record the time of death for each animal.

  • Plot survival curves (Kaplan-Meier) and analyze for statistical significance using a log-rank test.

B. Bacterial Load in Organs:

  • At predetermined time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice from each group.

  • Aseptically harvest organs (spleen, kidneys, and liver).[2][12]

  • Weigh each organ and homogenize in sterile PBS.

  • Perform serial dilutions of the organ homogenates and plate on TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies.

  • Calculate the bacterial load as CFU per gram of tissue.

C. Inflammatory Cytokine Analysis:

  • At the time of euthanasia, collect blood via cardiac puncture.

  • Allow the blood to clot and centrifuge to separate the serum.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum using commercially available ELISA kits or multiplex bead arrays.[13]

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Rates of S. aureus-Infected Mice Following Treatment

Treatment GroupNumber of MiceMedian Survival Time (Days)Percent Survival at Day 14
Vehicle Control10
This compound (50 mg/kg)10
Dapsone (50 mg/kg)10
This compound + Dapsone (50 mg/kg each)10

Table 2: Bacterial Load in Organs of S. aureus-Infected Mice at 48 Hours Post-Infection

Treatment GroupSpleen (log10 CFU/g)Kidney (log10 CFU/g)Liver (log10 CFU/g)
Vehicle Control
This compound (50 mg/kg)
Dapsone (50 mg/kg)
This compound + Dapsone (50 mg/kg each)

Table 3: Serum Cytokine Levels in S. aureus-Infected Mice at 24 Hours Post-Infection

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Naive (Uninfected)
Vehicle Control
This compound (50 mg/kg)
Dapsone (50 mg/kg)
This compound + Dapsone (50 mg/kg each)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for testing the efficacy of this compound in a mouse septicemia model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Infection Induction of Sepsis (Intravenous Injection) Animal_Acclimatization->Infection Inoculum_Preparation S. aureus Inoculum Preparation Inoculum_Preparation->Infection Treatment_Preparation This compound/Dapsone Solution Preparation Treatment Treatment Administration (Oral Gavage) Treatment_Preparation->Treatment Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs, Weight) Treatment->Monitoring Euthanasia Euthanasia at Pre-determined Timepoints Monitoring->Euthanasia Survival_Analysis Survival Data Analysis Monitoring->Survival_Analysis Organ_Harvest Organ Harvest (Spleen, Kidney, Liver) Euthanasia->Organ_Harvest Blood_Collection Blood Collection Euthanasia->Blood_Collection Bacterial_Load Bacterial Load Quantification (CFU/g) Organ_Harvest->Bacterial_Load Cytokine_Analysis Serum Cytokine Analysis (ELISA) Blood_Collection->Cytokine_Analysis

References

Application Notes and Protocols for the In Vivo Evaluation of Epiroprim Using a Mouse Footpad Model

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo evaluation of Epiroprim, a dihydrofolate reductase inhibitor, utilizing the established mouse footpad model of mycobacterial infection. This document outlines detailed experimental protocols for assessing the efficacy of this compound against slow-growing mycobacteria, such as Mycobacterium leprae and Mycobacterium ulcerans. Included are methodologies for inoculum preparation, infection, treatment administration, and endpoint analysis, including bacterial load quantification and histopathology. Quantitative data from published studies are summarized, and templates for data presentation are provided. Furthermore, this document includes visualizations of the experimental workflow and the underlying signaling pathway of this compound's mechanism of action to facilitate a deeper understanding of the experimental design and the compound's therapeutic basis.

Introduction

The mouse footpad model is a well-established and reproducible animal model for studying infections caused by slow-growing mycobacteria, such as Mycobacterium leprae and Mycobacterium ulcerans, the causative agents of leprosy and Buruli ulcer, respectively.[1][2][3][4] This model is particularly valuable for the in vivo screening and evaluation of novel antimicrobial compounds.[5][6]

This compound is a novel dihydrofolate reductase (DHFR) inhibitor with demonstrated antimicrobial effects.[7][8] As with other DHFR inhibitors, its mechanism of action involves the disruption of the bacterial folate biosynthesis pathway, which is crucial for DNA synthesis and cellular replication.[9][10] This document provides the necessary protocols to evaluate the in vivo efficacy of this compound in the mouse footpad model, a critical step in the preclinical development of this potential therapeutic agent.

Quantitative Data Presentation

Efficacy of this compound against Mycobacterium leprae

The following table summarizes the in vivo bactericidal activity of this compound against both dapsone-sensitive and dapsone-resistant strains of M. leprae in a mouse footpad model.[7][8]

Treatment GroupDrug Concentration in DietOutcomeReference
This compound0.05%Complete inhibition of bacterial growth (bactericidal)[7][8]
Dapsone (for sensitive strains)0.0005%Complete inhibition of bacterial growth (bactericidal)[7][8]
Dapsone (for resistant strains)0.01%Complete inhibition of bacterial growth (bactericidal)[7][8]
This compound + Dapsone Combination50-80% reduction in individual drug concentrationsBactericidal effects achieved[7][8]
Template for Efficacy Evaluation of this compound against Mycobacterium ulcerans

This table provides a template for presenting data from a proposed study evaluating this compound against M. ulcerans.

Treatment GroupMean Footpad Swelling (mm) ± SDMean Bacterial Load (log10 CFU/footpad) ± SD
Vehicle Control
This compound (low dose)
This compound (high dose)
Positive Control (e.g., Rifampicin + Clarithromycin)

Experimental Protocols

Inoculum Preparation (Mycobacterium ulcerans)
  • Bacterial Strain: Utilize a virulent strain of M. ulcerans (e.g., S1013).[11]

  • Culture Conditions: Grow the M. ulcerans strain in 7H9 broth supplemented with glycerol at 32°C for 6-8 weeks.[6] Alternatively, harvest colonies from 7H11 agar plates.[6]

  • Inoculum Source: For optimal virulence, it is recommended to use freshly passaged bacteria from recently harvested swollen mouse footpads.[6]

  • Preparation of Suspension:

    • If using a broth culture, transfer the contents to a 50 ml sterile conical tube.

    • If using colonies from a plate, scrape the colonies and transfer them to a 50 ml tube containing 20 ml of 1x PBS.[6]

    • Homogenize the bacterial suspension by grinding in a glass homogenizer.

    • Adjust the turbidity of the suspension to a desired McFarland standard.

  • Quantification: Determine the number of acid-fast bacilli (AFB) in the homogenate using the standard Ziehl-Neelsen staining method.[1][12] Perform serial dilutions and plate on 7H11 agar to determine the colony-forming units (CFU) per milliliter.[3]

Mouse Footpad Infection Model
  • Animal Model: Use 6- to 8-week-old female BALB/c mice.[11][13]

  • Anesthesia: Lightly anesthetize the mice using isoflurane.[3]

  • Inoculation:

    • Inject 0.03 - 0.05 ml of the prepared M. ulcerans suspension (containing approximately 5 x 10³ to 1 x 10⁴ CFU) subcutaneously into the plantar aspect of the left hind footpad.[6][11][13]

    • Use a 26G hypodermic needle for the injection.

  • Post-Inoculation Monitoring: Observe the mice daily for the development of clinical signs such as erythema and footpad swelling.[14]

Treatment Protocol
  • Initiation of Treatment: Begin treatment when footpad swelling becomes palpable or reaches a specific grade (e.g., grade 1 or 2).[15][16]

  • Drug Administration:

    • This compound: Based on effective dosages against M. leprae, a starting concentration of 0.05% this compound in the mouse diet can be utilized.[7][8] The drug can also be administered via oral gavage.

    • Vehicle Control: Provide a control group with a diet lacking this compound or administer the vehicle used for gavage.

    • Positive Control: Include a group treated with a standard-of-care antibiotic regimen for Buruli ulcer, such as rifampicin and clarithromycin.[16]

  • Duration of Treatment: Administer the treatment for a predefined period, typically ranging from 4 to 8 weeks.[4]

Assessment of Efficacy
  • Footpad Swelling: Measure the thickness of the infected and uninfected contralateral footpads weekly using a caliper.[4][13]

  • Bacterial Load Quantification:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the infected footpads.[6]

    • Homogenize the footpad tissue in 1x PBS.

    • Perform serial tenfold dilutions of the homogenate and plate on 7H11 selective agar.[6]

    • Incubate the plates at 32°C for 8-12 weeks and enumerate the CFU.[6]

  • Histopathology:

    • Fix harvested footpads in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding.

    • Section the footpads and stain with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Ziehl-Neelsen (ZN) stain to visualize acid-fast bacilli.[1][12][13]

Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[9] In bacteria, DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[17][18] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9][10] By inhibiting DHFR, this compound depletes the bacterial cell of THF, thereby halting DNA synthesis and preventing cell division.[9][19]

Epiroprim_Mechanism_of_Action cluster_pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein This compound This compound This compound->DHF Inhibits caption Mechanism of this compound.

Mechanism of this compound.
Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of this compound using the mouse footpad model.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (M. ulcerans) Infection Mouse Footpad Infection Inoculum_Prep->Infection Treatment Treatment Initiation (this compound, Controls) Infection->Treatment Monitoring Weekly Monitoring (Footpad Swelling) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Bacterial Load (CFU) Endpoint->Bacterial_Load Histopathology Histopathology (H&E, ZN) Endpoint->Histopathology caption Experimental workflow.

Experimental workflow.

References

Application Notes and Protocols for Epiroprim and Dapsone Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for evaluating the synergistic effects of Epiroprim and dapsone combination therapy. This compound, a selective inhibitor of microbial dihydrofolate reductase (DHFR), and dapsone, an inhibitor of dihydropteroate synthetase (DHPS), target two sequential steps in the essential bacterial folate synthesis pathway. This dual-target approach leads to a potent synergistic antimicrobial effect. The following sections detail the mechanism of action, protocols for in vitro and in vivo experimental models, and methods for data presentation and interpretation.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

This compound and dapsone function by blocking the de novo folate synthesis pathway in microorganisms, a pathway essential for the synthesis of nucleic acids and certain amino acids. Dapsone, a sulfone antibiotic, acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), competing with the natural substrate, para-aminobenzoic acid (pABA).[1][2] This action prevents the formation of dihydropteroate. This compound is a dihydrofolate reductase (DHFR) inhibitor that blocks the subsequent step in the pathway: the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the biologically active form of folate.[3][4] By inhibiting two distinct, sequential enzymes in the same metabolic pathway, the combination of dapsone and this compound results in a synergistic bactericidal or parasitostatic effect, often at concentrations where the individual drugs are less effective.[3][5]

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway GTP GTP DHPS Dihydropteroate Synthetase (DHPS) GTP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors DHPS->Dihydropteroate DHFR->THF Dapsone Dapsone Dapsone->DHPS This compound This compound This compound->DHFR Checkerboard_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate dilute_this compound Create serial dilutions of this compound (Rows) prep_plate->dilute_this compound dilute_dapsone Create serial dilutions of Dapsone (Columns) prep_plate->dilute_dapsone inoculate Inoculate all wells with microbial suspension dilute_this compound->inoculate dilute_dapsone->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate read_mic Read MICs of drugs alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results: Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end Mouse_Footpad_Workflow start Start inoculate Inoculate mouse footpads with M. leprae start->inoculate group Randomize mice into treatment groups (Control, EPM, DDS, Combo) inoculate->group treat Administer medicated diet for several months group->treat harvest Harvest footpad tissue at defined endpoints treat->harvest homogenize Homogenize tissue harvest->homogenize count Perform acid-fast staining and enumerate bacilli homogenize->count analyze Compare AFB counts between groups count->analyze end End analyze->end Toxo_Workflow start Start infect Infect mice with T. gondii tachyzoites start->infect group Assign mice to treatment groups (Control, EPM, DDS, Combo) infect->group treat Administer daily treatment via oral gavage (14 days) group->treat monitor Monitor daily for morbidity and record survival treat->monitor analyze Calculate and compare survival rates monitor->analyze end End analyze->end

References

Application Notes and Protocols for Determining the Cytotoxicity of Epiroprim in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxicity of Epiroprim, a selective inhibitor of microbial dihydrofolate reductase, in mammalian cell lines. This compound's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][2] While this compound is designed to be selective for microbial DHFR, evaluating its potential cytotoxic effects on mammalian cells is a critical step in preclinical safety assessment. This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for determining cell viability. Additionally, alternative assays such as XTT and CellTiter-Glo are mentioned. The protocol includes guidance on cell line selection, determination of an appropriate concentration range for testing, and detailed step-by-step procedures for conducting the assay and analyzing the data.

Introduction to this compound and Cytotoxicity Testing

This compound is an antibacterial agent that functions as a dihydrofolate reductase inhibitor.[1][2] DHFR is a key enzyme in the folic acid metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA replication and repair, leading to bacteriostasis or bactericidal effects. Although designed for microbial targets, it is essential to determine the cytotoxic profile of this compound against mammalian cells to understand its therapeutic index and potential for off-target effects.

Cytotoxicity assays are fundamental in toxicology and drug development to screen for compounds that may cause cellular damage or death. These assays often measure metabolic activity, as a decrease in this activity is typically correlated with cell death. The MTT assay is a standard method that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Signaling Pathway of DHFR Inhibition

The mechanism of action for DHFR inhibitors like this compound involves the disruption of the folate metabolic pathway, which is crucial for de novo purine and thymidylate synthesis. Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for several enzymes involved in nucleotide synthesis. This ultimately results in the inhibition of DNA synthesis and cell cycle arrest, leading to cell death.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Catalyzes DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation Cell Death Cell Death Cell Proliferation->Cell Death This compound This compound This compound->DHFR Inhibits

Figure 1: Simplified signaling pathway of DHFR inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for the MTT cytotoxicity assay. Researchers should adapt this protocol based on the specific cell lines and laboratory equipment used.

Materials
  • Cell Lines:

    • HepG2 (human liver cancer cell line)

    • MRC-5 (human lung fibroblast cell line)

    • Other relevant mammalian cell lines

  • Reagents:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

Equipment
  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

  • Inverted microscope

Experimental Workflow

The overall workflow for the cytotoxicity assay is depicted below.

Cytotoxicity_Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Cell Adhesion (Incubate for 24 hours) A->B C 3. This compound Treatment (Add serial dilutions of this compound) B->C D 4. Incubation (Incubate for 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (Incubate for 2-4 hours) D->E F 6. Solubilize Formazan (Add MTT solvent) E->F G 7. Measure Absorbance (Read at 570 nm) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected mammalian cell lines in their respective complete media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For an initial screening, a broad range is recommended (e.g., 0.1 µM to 1000 µM).

    • Also prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Add 100 µL of complete medium with DMSO to the vehicle control wells.

    • Add 100 µL of complete medium to the untreated control wells.

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected onset of cytotoxic effects.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.[5]

Data Analysis
  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value , which is the concentration of this compound that inhibits 50% of cell viability. This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and well-structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells after 48-hour exposure.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.087100.0
0 (Vehicle Control)1.2480.09199.5
0.11.2330.07998.3
11.1980.08595.5
100.9870.06478.7
500.6210.04549.5
1000.3150.03325.1
5000.1020.0188.1
10000.0550.0114.4

Table 2: IC50 Values of this compound in Different Mammalian Cell Lines.

Cell LineIncubation Time (hours)IC50 (µM)
HepG224125.6
4850.2
7228.9
MRC-524>1000
48875.4
72650.1

Alternative Cytotoxicity Assays

While the MTT assay is robust, other methods can also be employed to assess the cytotoxicity of this compound.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, the formazan product in the XTT assay is water-soluble, eliminating the need for a solubilization step.[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7][8] This method is generally more sensitive than colorimetric assays.

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxicity of this compound in mammalian cell lines using the MTT assay. The provided workflow, data presentation format, and information on alternative assays will aid researchers in accurately determining the cytotoxic potential of this compound. It is crucial to select appropriate cell lines and a relevant concentration range to obtain meaningful and reproducible results for preclinical safety assessment. The data generated from these studies will be instrumental in understanding the therapeutic window of this compound and guiding further drug development efforts.

References

Troubleshooting & Optimization

Troubleshooting Epiroprim insolubility in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Epiroprim insolubility in culture media.

Troubleshooting Guide

Q1: My this compound solution is precipitating after I add it to my cell culture medium. What are the common causes and how can I fix this?

A1: Precipitation of this compound upon addition to aqueous culture media is a common issue, often related to its lipophilic nature. Here are the primary causes and troubleshooting steps:

  • Solvent Choice and Concentration: this compound, like its analogue Trimethoprim, is likely more soluble in organic solvents than in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of such compounds.

    • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. The final concentration of DMSO in your culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • pH of the Medium: The solubility of compounds with ionizable groups, like this compound, can be highly dependent on the pH of the solution. As a weak base, its solubility is expected to increase in more acidic conditions.

    • Recommendation: Check the pH of your culture medium. While altering the pH of the entire culture is generally not advisable due to potential effects on cell health, preparing the final dilution in a slightly acidified buffer before adding it to the full volume of media might help. However, this should be tested cautiously.

  • Temperature: Temperature can influence solubility. While warming the solution can sometimes help dissolve a compound, temperature fluctuations can also cause precipitation.

    • Recommendation: When preparing the stock solution, gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.[1] Ensure the stock solution is at room temperature before adding it to the culture medium to avoid shocking the solution and causing precipitation.

  • Interaction with Media Components: Components of the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

    • Recommendation: When diluting the this compound stock solution, add it to the medium dropwise while gently swirling the medium. This helps in rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Q2: What is the best solvent to dissolve this compound?

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the this compound powder in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.

Q5: My cells are sensitive to DMSO. How can I minimize its concentration in my experiments?

A5: To minimize DMSO exposure to your cells:

  • Prepare the highest possible concentration of your this compound stock solution in DMSO.

  • Use a serial dilution method to prepare intermediate concentrations.

  • Ensure the final working concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.

Data Presentation

Note: Specific quantitative solubility data for this compound is not available in the public domain. The following table provides solubility data for Trimethoprim , a structurally similar compound, to serve as a reference. This data can offer insights into the expected solubility behavior of this compound.

Solvent/ConditionTemperature (°C)Solubility (mg/mL)
Water (pH 8.54)320.5
Water (pH 5.5)3215.5
Water (pH ~1.1-1.2)325.1
DMSONot Specified>25 (based on stock solution protocols)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 353.42 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 353.42 g/mol * 1000 mg/g = 3.53 mg

  • Weighing:

    • Carefully weigh out 3.53 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you can gently warm the tube to 37°C for a few minutes and vortex again. A brief sonication can also aid in dissolving the compound.

  • Sterilization (Optional but Recommended):

    • If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization

TroubleshootingWorkflow start This compound Precipitation in Culture Media check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Gentle warming (37°C) - Sonication check_stock->re_dissolve No check_dmso Is final DMSO concentration <0.5%? check_stock->check_dmso Yes re_dissolve->check_stock adjust_dmso Adjust stock concentration to lower final DMSO % check_dmso->adjust_dmso No check_dilution How was the stock diluted into the media? check_dmso->check_dilution Yes adjust_dmso->check_dmso improve_dilution Improve dilution technique: - Add dropwise to media - Gently swirl during addition check_dilution->improve_dilution check_ph Consider Media pH (this compound likely more soluble in acidic conditions) check_dilution->check_ph success Precipitation Resolved improve_dilution->success ph_caution Caution: Altering media pH can affect cell health. Test small scale first. check_ph->ph_caution ph_caution->success

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway cluster_folate Folate Metabolism Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_Synthesis DHFR->Tetrahydrofolate This compound This compound This compound->DHFR Inhibition Cell_Growth Inhibition of Bacterial Cell Growth Nucleotide_Synthesis->Cell_Growth

Caption: Mechanism of action of this compound.

References

Optimizing Epiroprim Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epiroprim in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cell proliferation. By inhibiting microbial DHFR, this compound effectively blocks bacterial growth.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). A common practice for related compounds like Trimethoprim is to prepare a stock solution at a concentration of 25 mg/mL in 100% DMSO.[3][4][5] For long-term storage, it is recommended to store the DMSO stock solution at -20°C.

Q3: What is the recommended starting concentration range for this compound in a new in vitro assay?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. For initial experiments, it is advisable to perform a dose-response curve starting from a broad range. Based on its antimicrobial activity, effective concentrations against bacteria are often in the micrograms per milliliter (µg/mL) range.[1] For mammalian cells, a wider range, potentially from nanomolar (nM) to micromolar (µM), should be tested to determine the half-maximal inhibitory concentration (IC50).

Q4: Can this compound be used in combination with other compounds?

Yes, this compound is often used in combination with other drugs, most notably dapsone. This combination can result in a synergistic antibacterial effect, enhancing its efficacy and potentially overcoming resistance mechanisms.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Problem: You observe a precipitate forming when you dilute your this compound DMSO stock solution into your cell culture medium or aqueous buffer. This is a common issue with compounds that have low aqueous solubility.[6][7][8][9][10]

Possible Causes and Solutions:

Cause Solution
Low Aqueous Solubility - Increase the final concentration of DMSO in your assay, if tolerated by your cells (typically up to 0.5%).- Prepare intermediate dilutions of the this compound stock in a co-solvent that is miscible with both DMSO and water before the final dilution in the aqueous medium.- Warm the final solution to 37°C and vortex or sonicate briefly to aid dissolution.
Interaction with Media Components - Some components of cell culture media, such as salts and proteins, can contribute to compound precipitation.[6][9][10]- Test the solubility of this compound in a simpler buffer (e.g., PBS) to identify if media components are the primary issue.
High Final Concentration - Re-evaluate the required final concentration. It may be possible to achieve the desired biological effect at a lower, more soluble concentration.
Issue 2: High variability or poor reproducibility in assay results.

Problem: You are observing inconsistent results between replicate wells or across different experiments.

Possible Causes and Solutions:

Cause Solution
Incomplete Dissolution of this compound - Ensure your this compound stock solution is fully dissolved before use. Visually inspect for any particulate matter.- Vortex the stock solution before making dilutions.
Instability of this compound in Culture Medium - The stability of compounds in cell culture media can be influenced by factors like temperature, pH, and light exposure.[11][12][13]- Prepare fresh dilutions of this compound for each experiment.- If long incubation times are necessary, consider refreshing the media with newly diluted this compound at set intervals.
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.
Uneven Cell Seeding - Ensure a homogenous cell suspension before seeding plates to achieve consistent cell numbers in each well.
Issue 3: Unexpected cytotoxicity or off-target effects.

Problem: You observe significant cell death or other biological effects that are not consistent with the known mechanism of action of this compound, especially in mammalian cells.

Possible Causes and Solutions:

Cause Solution
High Concentration of this compound - While this compound is a selective inhibitor of microbial DHFR, high concentrations may inhibit mammalian DHFR or interact with other cellular targets.[14][15]- Perform a thorough dose-response analysis to identify a concentration that is effective for your primary endpoint without causing excessive cytotoxicity.
DMSO Toxicity - High concentrations of DMSO can be toxic to cells.[16][17]- Ensure the final DMSO concentration in your assay does not exceed a level that is well-tolerated by your specific cell line (typically ≤ 0.5%).- Include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Undisclosed Off-Target Effects - It is possible that this compound has off-target activities that have not been fully characterized.[14][18]- If you suspect off-target effects, consider using structurally different DHFR inhibitors as controls to see if they produce similar unexpected results.

Data Presentation

Table 1: In Vitro Activity of this compound

Organism/Cell LineAssay TypeParameterValueReference
Staphylococcus aureusMICMIC0.12 - 4 µg/mL[1]
Streptococcus pneumoniaeMICMIC≤0.06 - 1 µg/mL[1]
Enterococcus faecalisMICMIC0.5 - >128 µg/mL[1]
Moraxella catarrhalisMICMIC≤0.06 - 0.25 µg/mL[1]
Neisseria meningitidisMICMIC0.25 - 2 µg/mL[1]
Bacteroides fragilisMICMIC1 - 8 µg/mL[1]
Various Gram-positive pathogens (in combination with dapsone)MICMIC902 + 38 µg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on a protocol for the related compound Trimethoprim, weigh out a precise amount of this compound powder.[3][4][5] For a 25 mg/mL stock solution, weigh 25 mg of this compound.

  • In a sterile environment (e.g., a biological safety cabinet), transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 25 mg/mL stock, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 25 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Dilution: a. Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. b. A typical starting range for a new compound might be from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium alone (negative control) and medium with the corresponding concentration of DMSO (vehicle control).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following incubation, add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours). b. After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (medium alone). b. Normalize the data to the vehicle control wells (100% viability). c. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Dihydrofolate_Reductase_Pathway cluster_folate_metabolism Folate Metabolism cluster_nucleotide_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dUMP_to_dTMP dUMP -> dTMP (Thymidylate Synthesis) THF->dUMP_to_dTMP One-Carbon Donation Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-Carbon Donation Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis One-Carbon Donation DHFR->THF Product NADP NADP+ DHFR->NADP Oxidized Cofactor NADPH NADPH NADPH->DHFR Cofactor dTMP dTMP DNA DNA dTMP->DNA DNA Precursor Cell_Proliferation Cell Proliferation DNA->Cell_Proliferation Required for DNA_RNA DNA_RNA Purine_Synthesis->DNA_RNA DNA & RNA Precursors DNA_RNA->Cell_Proliferation Proteins Proteins Amino_Acid_Synthesis->Proteins Protein Synthesis Proteins->Cell_Proliferation This compound This compound This compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilution of this compound in Media Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in Multi-well Plate Add_Compound Treat Cells with Diluted This compound Concentrations Cell_Seeding->Add_Compound Serial_Dilution->Add_Compound Incubation Incubate for Defined Period (e.g., 24-72h) Add_Compound->Incubation Assay Perform In Vitro Assay (e.g., Cell Viability, Enzyme Activity) Incubation->Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine IC50/EC50 Data_Acquisition->Data_Analysis

Caption: General experimental workflow for determining the optimal concentration of this compound in vitro.

Troubleshooting_Logic Start Assay Issue (e.g., Precipitation, High Variability) Check_Stock Is this compound stock solution clear? Start->Check_Stock Check_Dilution Does precipitation occur upon dilution? Check_Stock->Check_Dilution Yes Solubilize Action: Vortex/Sonicate/ Warm stock solution Check_Stock->Solubilize No Check_DMSO Is final DMSO concentration >0.5%? Check_Dilution->Check_DMSO No Adjust_Dilution Action: Modify dilution protocol (e.g., co-solvent) Check_Dilution->Adjust_Dilution Yes Check_Stability Are you using freshly prepared dilutions? Check_DMSO->Check_Stability No Lower_DMSO Action: Reduce final DMSO concentration Check_DMSO->Lower_DMSO Yes Check_Cells Is cell seeding uniform? Check_Stability->Check_Cells Yes Fresh_Dilutions Action: Prepare fresh dilutions for each experiment Check_Stability->Fresh_Dilutions No Optimize_Seeding Action: Ensure homogenous cell suspension before seeding Check_Cells->Optimize_Seeding No Review_Protocol Review entire protocol for other potential error sources Check_Cells->Review_Protocol Yes Solubilize->Check_Stock Adjust_Dilution->Check_Dilution Lower_DMSO->Check_DMSO Fresh_Dilutions->Check_Stability Optimize_Seeding->Check_Cells

Caption: Logical troubleshooting workflow for common issues with this compound in in vitro assays.

References

Epiroprim stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Epiroprim in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, like many pharmaceutical compounds, can be influenced by a variety of environmental and experimental factors. The most common factors include exposure to adverse temperatures, light, humidity, and oxygen.[1][2] Within your experimental setup, dosage form factors such as pH, the composition of the solvent system, and the presence of other chemical additives can also significantly impact its stability.[1][3]

Q2: I've observed a decrease in the potency of my this compound solution over time. What could be the cause?

A2: A decrease in potency is a common indicator of chemical degradation. This can be accelerated by improper storage conditions, such as exposure to light or elevated temperatures.[2][4] For solutions, prolonged storage, even at 4°C, may lead to a loss of efficacy.[5] It is also possible that the pH of your solution is outside the optimal range for this compound's stability, leading to hydrolysis or other degradation reactions.

Q3: My this compound solution has changed color. What does this signify?

A3: A change in the color of a drug solution is often a visual indicator of chemical degradation.[6] For instance, a nonaqueous solution of trimethoprim, a structural analog of this compound, was observed to turn yellow or brown during storage, with the extent of color change associated with the degree of degradation.[7] If you observe a color change, it is highly recommended to re-evaluate the purity and concentration of your this compound solution.

Q4: Can I pre-prepare and store this compound solutions for long-term use?

A4: While pre-preparing solutions can be convenient, long-term storage of this compound in solution is generally not recommended due to the potential for degradation and loss of efficacy.[5] If a clear solution is prepared, it is advisable to prepare it fresh weekly and store it at 4°C.[5] For suspensions, it is best to prepare and use them immediately.[5] If long-term storage is unavoidable, it is crucial to perform periodic stability testing to ensure the integrity of the compound.

Q5: What are the recommended storage conditions for this compound powder and solutions?

A5: For this compound powder, storage at -20°C is recommended for long-term stability, potentially for up to 3 years.[5] In solvent, storage at -80°C for up to 1 year is suggested.[5] Reconstituted suspensions should be used immediately, though some data suggests chemical and physical in-use stability for up to 8 hours at room temperature (not exceeding 25°C) or at 2°C-8°C, protected from light.[8] It is crucial to protect this compound from light at all stages of storage and handling.[8]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Change in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inappropriate pH Verify the pH of your experimental medium. This compound, being a diaminopyrimidine derivative, may be susceptible to acid or base hydrolysis. Adjust the pH to a neutral range (around 7.0) if your experimental conditions allow. Consider performing a pH stability study to determine the optimal pH range for your specific application.
Exposure to Light This compound should be protected from light.[8] Use amber-colored vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during solution preparation and experimental procedures.
Elevated Temperature Store stock solutions and experimental samples at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).[5][8] Avoid repeated freeze-thaw cycles.
Oxidation If oxidative degradation is suspected, consider de-gassing your solvents or using antioxidants in your formulation, if compatible with your experimental design. Prepare solutions fresh to minimize exposure to atmospheric oxygen.
Contamination Ensure the purity of your solvents and reagents. Microbial contamination can also lead to degradation. Use sterile techniques and filtered solvents where appropriate.
Issue 2: Precipitation of this compound in Long-Term Cultures

Symptoms:

  • Visible particulate matter or crystals in the culture medium.

  • Inconsistent assay results.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Low Solubility Check the solubility of this compound in your specific culture medium. You may need to use a co-solvent (e.g., DMSO) to prepare a concentrated stock solution, which is then diluted into the aqueous medium. Ensure the final concentration of the co-solvent is low and does not affect your experimental system.
pH Shift in Medium Cell metabolism can alter the pH of the culture medium over time. This pH shift can affect the solubility of this compound. Monitor the pH of your long-term cultures and adjust as necessary.
Interaction with Medium Components This compound may interact with components in complex media (e.g., serum proteins), leading to precipitation. Consider reducing the serum concentration or using a serum-free medium if your experiment allows.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways of this compound. This is essential for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique such as HPLC or LC-MS to identify and quantify any degradation products.

Protocol 2: Proposed Stability-Indicating HPLC Method for this compound

This proposed method is adapted from validated methods for the analysis of trimethoprim, a structural analog of this compound.[5] This method should be validated for its suitability in analyzing this compound and its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of water:acetonitrile:triethylamine (e.g., 838:160:2, v/v), with pH adjusted to 5.5 with a suitable acid (e.g., acetic acid).
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine the λmax of this compound)
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)

Method Validation Parameters: To ensure the method is stability-indicating, it must be validated for:

  • Specificity: The ability to resolve this compound from its degradation products and any matrix components. This is assessed using the results from the forced degradation study.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Proposed Degradation Pathway of this compound

The following diagram illustrates a proposed degradation pathway for this compound based on the known degradation of its structural analog, trimethoprim. The primary routes of degradation are expected to be oxidation of the pyrimidine ring and hydrolysis of the ether linkages.

G Proposed Degradation Pathway for this compound This compound This compound (C19H23N5O2) Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) This compound->Hydrolysis Oxidized_Product Oxidized Degradation Product (e.g., N-oxide) Oxidation->Oxidized_Product Hydrolyzed_Product Hydrolyzed Degradation Product (e.g., cleavage of ether linkage) Hydrolysis->Hydrolyzed_Product G This compound Stability Testing Workflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation long_term_study Long-Term Stability Study (Controlled Conditions) start->long_term_study method_development Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->method_development method_validation Validate Method (Specificity, Linearity, Accuracy, Precision) method_development->method_validation analysis Periodic Sample Analysis method_validation->analysis long_term_study->analysis data_evaluation Evaluate Data (Purity, Degradation Products) analysis->data_evaluation end End: Determine Shelf-life data_evaluation->end G Troubleshooting this compound Degradation start Degradation Observed? check_storage Check Storage Conditions (Temp, Light) start->check_storage Yes no_issue No Degradation start->no_issue No check_ph Measure Solution pH check_storage->check_ph remediate_storage Adjust Storage check_storage->remediate_storage check_purity Verify Purity of Reagents check_ph->check_purity remediate_ph Adjust pH/Buffer check_ph->remediate_ph remediate_purity Use High-Purity Reagents check_purity->remediate_purity retest Retest Stability remediate_storage->retest remediate_ph->retest remediate_purity->retest

References

Technical Support Center: Dihydrofolate Reductase (DHFR) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrofolate reductase (DHFR) inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the most common DHFR inhibitor assay?

A1: The most common DHFR inhibitor assay is a spectrophotometric assay based on the ability of DHFR to catalyze the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1] The progress of this reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2][3][4][5] DHFR inhibitors will slow down or stop this reaction, resulting in a smaller decrease in absorbance at 340 nm.[6]

Q2: What are the critical reagents in a DHFR inhibitor assay and how should they be handled?

A2: The critical reagents include the DHFR enzyme, dihydrofolic acid (DHF), and NADPH.

  • DHFR Enzyme: Should be stored at -20°C, often in a glycerol-containing buffer to maintain stability. Avoid repeated freeze-thaw cycles and keep on ice when in use.[2][4][6]

  • Dihydrofolic Acid (DHF): This substrate is light-sensitive and unstable at room temperature.[4][6] Stock solutions should be prepared fresh, protected from light, and stored at -20°C for short periods (e.g., up to 5 days) or at -80°C for longer-term storage.[1][2][4][6]

  • NADPH: Also sensitive to light and degradation. Stock solutions should be prepared fresh or stored in aliquots at -20°C for up to a month.[1][6]

Q3: What are appropriate positive and negative controls for my DHFR inhibitor screening assay?

A3:

  • Positive Control (Inhibitor Control): Methotrexate (MTX) is the most widely used and potent inhibitor of DHFR and serves as an excellent positive control.[1][6] It inhibits both prokaryotic and eukaryotic DHFR.[6]

  • Negative Control (Enzyme Control/Vehicle Control): This contains all reaction components, including the solvent used to dissolve the test compounds (e.g., DMSO), but no inhibitor. This control establishes the baseline enzyme activity.[6]

Q4: How do I handle potential interference from my test compounds?

A4: Test compounds can interfere with the assay in several ways:

  • Compound Absorbance: If your compound absorbs light at 340 nm, it can interfere with the assay readout. To account for this, run a "Sample Background Control" containing the compound and all assay components except the DHFR enzyme.[2][6]

  • Solvent Effects: The solvent used to dissolve your compounds (e.g., DMSO, ethanol) can inhibit DHFR activity.[1] It's crucial to run a "Solvent Control" with the same final concentration of the solvent as in your test wells to assess its effect on the enzyme.[6] For example, DMSO is known to inhibit DHFR at any concentration, while ethanol and methanol concentrations should ideally not exceed 0.1%.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low DHFR activity in the negative control. 1. Inactive Enzyme: Improper storage or handling of the DHFR enzyme.1. Use a fresh aliquot of the enzyme. Ensure it has been stored correctly at -20°C and kept on ice during the experiment.[2][4][6]
2. Degraded Substrates: DHF or NADPH may have degraded.2. Prepare fresh DHF and NADPH solutions. Protect DHF from light and avoid repeated freeze-thaw cycles for both.[1][4][6]
3. Incorrect Buffer pH: The assay buffer is not at the optimal pH (typically around 7.5).[1]3. Check the pH of your assay buffer and adjust if necessary.
High background signal or non-linear reaction kinetics. 1. Enzyme Concentration Too High: Using a concentrated enzyme solution can lead to a non-linear slope.[1]1. Perform serial dilutions of the enzyme to find a concentration that results in a linear reaction rate over the desired time course.[1]
2. Contaminating Enzymes in Sample: When using cell lysates or tissue homogenates, other NADPH-oxidizing enzymes can contribute to the signal.[1]2. To determine the specific DHFR activity, measure the background rate in the presence of a saturating concentration of methotrexate (MTX) (e.g., 1 µM) and subtract this from the total rate.[1]
Inconsistent results between replicate wells. 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous solutions like the enzyme in 50% glycerol.[1]1. Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider cutting the end of the pipette tip to ensure accurate aspiration and dispensing.[1]
2. Poor Mixing: Reagents were not mixed thoroughly in the wells.2. Gently mix the contents of the wells after adding each reagent, for example, by using a plate shaker for 1 minute.[5]
3. Temperature Fluctuations: Inconsistent temperature across the microplate.3. Ensure the plate is equilibrated to the assay temperature (e.g., 22°C or room temperature) before starting the reaction.[1][2]
Known inhibitor shows weak or no inhibition. 1. Insufficient Pre-incubation Time: Some inhibitors, especially slow-binding ones, require a pre-incubation period with the enzyme before adding the substrate.[1]1. Introduce a pre-incubation step of 10-15 minutes where the enzyme and inhibitor are mixed before initiating the reaction with DHF and NADPH.[6]
2. Inhibitor Concentration Too Low: The concentration of the inhibitor is not high enough to cause significant inhibition.2. Test a wider range of inhibitor concentrations. For MTX, a final concentration of 5-50 nM is often recommended for significant inhibition, with 1 µM achieving total inhibition.[1]
3. Inhibitor Degradation: The inhibitor may have degraded in the solvent or during storage.3. Prepare fresh dilutions of the inhibitor on the day of the experiment.[6]

Experimental Protocols

Spectrophotometric DHFR Inhibitor Screening Assay Protocol

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[2][3][6]

1. Reagent Preparation:

  • DHFR Assay Buffer (1X): Prepare by diluting a 10X stock. Keep at room temperature.[1]

  • DHFR Enzyme: Thaw on ice. Prepare a working dilution in 1X DHFR Assay Buffer. Keep on ice.

  • NADPH Stock Solution (e.g., 20 mM): Reconstitute lyophilized NADPH in DHFR Assay Buffer. Aliquot and store at -20°C.[4] Prepare a fresh working dilution for the assay.

  • DHF Substrate Stock Solution (e.g., 10 mM): Dissolve DHF in 1X DHFR Assay Buffer. Protect from light. Aliquot and store at -80°C.[2][6] Prepare a fresh working dilution for the assay.

  • Positive Control (Methotrexate): Prepare a stock solution (e.g., 10 mM) and make serial dilutions for determining the IC50.

  • Test Compounds: Dissolve in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.

2. Assay Procedure:

  • Plate Setup: Add the following to the wells of a clear, flat-bottom 96-well plate:

    • Enzyme Control (EC): 2 µL of solvent + 98 µL of diluted DHFR enzyme.

    • Inhibitor Control (IC): 2 µL of diluted Methotrexate + 98 µL of diluted DHFR enzyme.

    • Sample (S): 2 µL of test compound + 98 µL of diluted DHFR enzyme.

    • Solvent Control: 2 µL of solvent + 98 µL of diluted DHFR enzyme.

    • Background Control (BC): 100 µL of DHFR Assay Buffer.

  • NADPH Addition: Add 40 µL of diluted NADPH to each well (EC, IC, S, Solvent Control). Mix well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]

  • Reaction Initiation: Add 60 µL of diluted DHF substrate to each well to start the reaction. The total volume should be 200 µL.[2]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[2][3][6] Record readings every 15-30 seconds.

3. Data Analysis:

  • Calculate the rate of reaction (V = ΔOD/Δt) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(V_EC - V_S) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_S is the rate in the presence of the test sample.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

DHFR Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Serine Serine Serine->MethyleneTHF Glycine Glycine MethyleneTHF->Glycine TS Thymidylate Synthase MethyleneTHF->TS TS->DHF dTMP dTMP (Thymidylate) TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purines->DNA Inhibitors DHFR Inhibitors (e.g., Methotrexate) Inhibitors->DHFR

Caption: The role of DHFR in folate metabolism and DNA synthesis.

DHFR Assay Troubleshooting Logic

Troubleshooting_Workflow Start Problem with DHFR Assay NoActivity No/Low Activity in Negative Control? Start->NoActivity CheckReagents Check Reagent Integrity (Enzyme, DHF, NADPH) Prepare Fresh NoActivity->CheckReagents Yes HighBackground High Background or Non-Linear Rate? NoActivity->HighBackground No CheckBuffer Verify Buffer pH CheckReagents->CheckBuffer End Problem Solved CheckBuffer->End DiluteEnzyme Titrate/Dilute Enzyme Concentration HighBackground->DiluteEnzyme Yes WeakInhibition Weak/No Inhibition with Known Inhibitor? HighBackground->WeakInhibition No UseMTX Use MTX to Determine Specific Activity DiluteEnzyme->UseMTX UseMTX->End PreIncubate Add Pre-incubation Step (10-15 min) WeakInhibition->PreIncubate Yes WeakInhibition->End No CheckConc Verify Inhibitor Concentration and Stability PreIncubate->CheckConc SolventInterference Run Solvent and Compound Background Controls CheckConc->SolventInterference SolventInterference->End

Caption: A logical workflow for troubleshooting common DHFR assay issues.

References

How to address Epiroprim degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epiroprim. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential degradation of this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration of your this compound solution can be an indicator of degradation. The most common causes are exposure to light (photodegradation), elevated temperatures, or unsuitable pH conditions. It is crucial to store this compound solutions protected from light and at the recommended temperature to minimize degradation.

Q2: I am observing unexpected peaks in my HPLC analysis of an this compound sample. Could these be degradation products?

A2: Yes, the appearance of new peaks in your chromatogram is a strong indication that your this compound sample has degraded. This compound, as a dihydrofolate reductase inhibitor analogous to trimethoprim, may degrade via hydrolysis or oxidation, leading to the formation of various degradation products.[1] To confirm, you should compare the chromatogram to a freshly prepared standard and consider performing forced degradation studies to identify potential degradation products.

Q3: What are the optimal storage conditions to prevent this compound degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dark place. For solutions, it is advisable to use amber vials or wrap containers in aluminum foil to protect from light. Refrigeration may be suitable, but always refer to the manufacturer's specific storage recommendations. Based on studies of analogous compounds, this compound is expected to be thermally stable at room temperature for extended periods, but exposure to high temperatures should be avoided.[2]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in solution is likely pH-dependent. For its analogue trimethoprim, degradation rates are influenced by pH, with stability being greater in acidic to neutral conditions.[3][4] It is recommended to maintain the pH of your this compound solutions within a range that ensures stability, which should be determined experimentally for your specific buffer system. Extreme pH values should be avoided.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound degradation issues.

Problem: Suspected Degradation of this compound

Step 1: Visual Inspection

  • Observation: Check for any changes in the physical appearance of your this compound sample (e.g., color change, precipitation).

  • Action: If any changes are observed, it is highly likely that degradation has occurred. Prepare a fresh stock solution.

Step 2: Analytical Confirmation

  • Observation: Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] Compare the chromatogram to that of a freshly prepared, undegraded standard. Look for a decrease in the main this compound peak and the appearance of new peaks.

  • Action: If degradation is confirmed, proceed to the next steps to identify the cause.

Step 3: Identify the Source of Degradation

  • Review Experimental Conditions: Carefully review your experimental protocol and storage conditions.

    • Light Exposure: Was the sample protected from light during storage and handling?

    • Temperature: Was the sample exposed to high temperatures?

    • pH: Was the pH of the solution within a stable range?

    • Oxidizing Agents: Was the sample exposed to any oxidizing agents?

  • Action: Based on your review, hypothesize the likely cause of degradation.

Step 4: Implement Corrective Actions

  • For Photodegradation: Store and handle this compound solutions in light-protected containers (e.g., amber vials, foil-wrapped tubes).

  • For Thermal Degradation: Ensure this compound is stored at the recommended temperature and avoid exposure to excessive heat.

  • For pH-Related Degradation: Adjust the pH of your solution to a range where this compound is more stable. This may require a buffer optimization experiment.

  • For Oxidative Degradation: Avoid the presence of oxidizing agents in your experimental setup. If unavoidable, consider the use of antioxidants, but validate their compatibility with your experiment.

The following diagram illustrates a logical workflow for troubleshooting this compound degradation.

This compound Degradation Troubleshooting cluster_0 Start cluster_1 Investigation cluster_2 Decision cluster_3 Root Cause Analysis cluster_4 Corrective Actions cluster_5 End start Suspected Degradation visual_inspection Visual Inspection (Color change, precipitate?) start->visual_inspection analytical_confirmation Analytical Confirmation (e.g., HPLC) visual_inspection->analytical_confirmation degradation_confirmed Degradation Confirmed? analytical_confirmation->degradation_confirmed review_conditions Review Experimental Conditions identify_cause Identify Cause: - Light? - Temperature? - pH? - Oxidation? degradation_confirmed->identify_cause Yes end_stable No Degradation Continue Experiment degradation_confirmed->end_stable No implement_changes Implement Corrective Actions: - Protect from light - Control temperature - Optimize pH - Avoid oxidants identify_cause->implement_changes end_fresh Prepare Fresh Solution implement_changes->end_fresh

Caption: Troubleshooting workflow for addressing this compound degradation.

Data on Factors Affecting Stability

The stability of this compound can be influenced by several factors. The following table summarizes key conditions known to affect the stability of the analogous compound, trimethoprim, which can serve as a guide for this compound.

FactorConditionEffect on Stability (based on Trimethoprim)Reference
pH Acidic (pH 2.5-4.5)Generally stable.[6]
Neutral to AlkalineDegradation rate may increase with higher pH.[3][7]
Temperature Up to 240 °C (solid state)Thermally stable.[2]
Elevated temperatures in solution (e.g., 60°C)Can accelerate degradation.[8]
Light Exposure to UV or simulated solar radiationCan cause significant photodegradation.[5][9]
Oxidation Presence of oxidizing agents (e.g., H₂O₂)Can lead to oxidative degradation products.[1][8]

Experimental Protocols

To proactively assess the stability of this compound in your specific experimental matrix, it is recommended to perform forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and establish stability-indicating analytical methods.

Protocol: Forced Degradation Study for this compound

This protocol is based on general guidelines for forced degradation studies and data from the analogous compound, trimethoprim.[8][10][11]

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 60°C for 4 hours. Also, reflux a solution of this compound in water at 60°C for 6 hours.

    • Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber, ensuring an exposure of not less than 1.2 million lux hours and 200 watt-hours/m².

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products.

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV/Vis light) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis compare_chromatograms Compare Chromatograms hplc_analysis->compare_chromatograms calculate_degradation Calculate % Degradation compare_chromatograms->calculate_degradation identify_products Identify Degradation Products calculate_degradation->identify_products

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Epiroprim Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epiroprim. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (EPM) is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1] This pathway is crucial for the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA replication and cell growth. By inhibiting DHFR, this compound disrupts these processes, leading to a bacteriostatic or bactericidal effect. Its mechanism is analogous to that of trimethoprim (TMP).

Q2: What are the primary bacterial resistance mechanisms to this compound?

While research specifically detailing this compound resistance is limited, the primary mechanism is expected to be analogous to trimethoprim resistance due to their similar structures and targets. The most common resistance mechanisms are:

  • Target Modification: Spontaneous mutations in the bacterial gene encoding dihydrofolate reductase (folA) can alter the enzyme's structure.[2][3] These alterations can reduce the binding affinity of this compound to the DHFR enzyme, rendering the drug less effective.[2][3]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular target at a sufficient concentration.[4][5]

  • Enzymatic Inactivation: Although less common for this class of drugs, bacteria may acquire enzymes that can chemically modify and inactivate this compound.[4]

Q3: Is there cross-resistance between this compound and trimethoprim?

Yes, cross-resistance between this compound and trimethoprim has been observed.[6] Strains that have developed resistance to trimethoprim through mutations in the DHFR enzyme are likely to show reduced susceptibility to this compound as well. However, this compound has been shown to be active against some trimethoprim-resistant strains, although the Minimum Inhibitory Concentrations (MICs) may be higher than against susceptible strains.[1]

Troubleshooting Guides

Problem 1: Higher than expected MIC values for this compound against a bacterial strain.

Possible Cause 1: Target Modification (DHFR Mutation)

  • Explanation: The bacterial strain may have acquired mutations in the folA gene, leading to a DHFR enzyme with reduced affinity for this compound.[2][3]

  • Troubleshooting Steps:

    • Sequence the folA gene: Amplify and sequence the DHFR gene from the resistant strain and compare it to the sequence from a susceptible, wild-type strain. Look for non-synonymous mutations.

    • Perform a literature search: Check for known mutations in the DHFR gene of the bacterial species you are working with that confer resistance to trimethoprim, as these are likely to affect this compound susceptibility.[2]

Possible Cause 2: Presence of Efflux Pumps

  • Explanation: The bacterial strain may be overexpressing efflux pumps that are actively removing this compound from the cell.[4][5]

  • Troubleshooting Steps:

    • Use an efflux pump inhibitor (EPI): Perform MIC assays with this compound in the presence and absence of a broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[7]

    • Gene expression analysis: Use quantitative PCR (qPCR) to compare the expression levels of known efflux pump genes in the resistant strain versus a susceptible strain.[8]

Possible Cause 3: Experimental Error

  • Explanation: Inaccurate preparation of antibiotic solutions, incorrect inoculum density, or improper incubation conditions can lead to erroneous MIC results.

  • Troubleshooting Steps:

    • Verify antibiotic concentration: Ensure that the stock solution of this compound was prepared correctly and has not degraded.

    • Check inoculum density: Confirm that the bacterial inoculum was standardized to the correct McFarland standard before inoculation.

    • Review incubation parameters: Ensure that the incubation time, temperature, and atmospheric conditions were appropriate for the bacterial species being tested.

Problem 2: Lack of synergistic effect when combining this compound with another antimicrobial agent.

Possible Cause 1: Inappropriate partner drug or ratio

  • Explanation: Synergy is highly dependent on the mechanism of action of both drugs and their concentration ratio.

  • Troubleshooting Steps:

    • Perform a checkerboard assay: This method allows for the testing of a wide range of concentrations of both drugs to identify synergistic, additive, indifferent, or antagonistic interactions.

    • Consult the literature: Research previously reported synergistic combinations with DHFR inhibitors for the target bacterial species. The combination of this compound with dapsone has been shown to be synergistic against several pathogens.[9][10]

Possible Cause 2: High-level resistance to one or both drugs

  • Explanation: If the bacterial strain has high-level resistance to either this compound or the partner drug, it may be difficult to achieve a synergistic effect at clinically relevant concentrations.

  • Troubleshooting Steps:

    • Determine the MIC of each drug individually: This will confirm the resistance profile of the strain.

    • Consider alternative combinations: If high-level resistance to one of the agents is present, a different combination of drugs may be more effective.

Data Presentation

Table 1: In Vitro Activity of this compound (EPM) Alone and in Combination with Dapsone (DDS) Against Various Bacterial Groups.

Bacterial GroupDrug Combination (Concentration µg/mL)% of Strains InhibitedReference
Gram-positive pathogensEPM-DDS (2 + 38)>90%[1]
Atypical mycobacteriaEPM-DDS (0.25 + 4.75 to 4 + 76)Synergistic and active[1]

Table 2: In Vivo Efficacy of this compound (EPM) and Dapsone (DDS) Against Mycobacterium leprae in a Mouse Footpad Model.

TreatmentDiet ConcentrationOutcomeReference
This compound (alone)0.05%Complete inhibition of growth (bactericidal)[10]
Dapsone (alone)0.0005%Similar bactericidal effect[10]
Dapsone (alone, against dapsone-resistant strain)0.01%Similar bactericidal effect[10]
This compound + Dapsone50-80% lower concentrationsBactericidal effects achieved[10]

Experimental Protocols

1. Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of this compound against a bacterial strain.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

    • This compound stock solution

    • Bacterial culture grown to log phase

    • 0.5 McFarland turbidity standard

    • Sterile diluents (e.g., saline or broth)

    • Incubator

  • Procedure:

    • Prepare this compound dilutions:

      • In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12 of a single row.

      • Add 100 µL of the highest desired concentration of this compound (prepared in broth) to well 1.

      • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

      • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

    • Prepare bacterial inoculum:

      • From a fresh agar plate, select several colonies and suspend them in sterile saline or broth.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

      • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Inoculation:

      • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • Incubation:

      • Cover the plate and incubate at 35-37°C for 16-20 hours.

    • Interpretation:

      • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Protocol for Synergy Testing by Checkerboard Assay

This protocol is used to evaluate the interaction between this compound and a second antimicrobial agent (e.g., dapsone).

  • Materials:

    • 96-well microtiter plates

    • Appropriate broth medium

    • Stock solutions of this compound and the partner drug

    • Standardized bacterial inoculum (5 x 10⁵ CFU/mL)

    • Incubator

  • Procedure:

    • Plate setup:

      • Add 50 µL of broth to all wells of a 96-well plate.

      • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

      • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner drug.

      • The result is a matrix of wells containing various combinations of the two drugs.

      • Include a row and a column with each drug alone for individual MIC determination, as well as a growth control well (no drugs).

    • Inoculation:

      • Add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control).

    • Incubation:

      • Incubate the plate at 35-37°C for 16-20 hours.

    • Interpretation and Calculation of Fractional Inhibitory Concentration (FIC) Index:

      • Determine the MIC of each drug alone and in combination.

      • Calculate the FIC for each drug:

        • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

        • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

      • Calculate the FIC Index (FICI) for each combination:

        • FICI = FIC of this compound + FIC of Partner Drug

      • Interpret the FICI:

        • Synergy: FICI ≤ 0.5

        • Additive/Indifference: 0.5 < FICI ≤ 4

        • Antagonism: FICI > 4

Visualizations

Epiroprim_Mechanism_of_Action cluster_folate_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate synthase PABA->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DHF->THF Precursors DNA, RNA, and Protein Precursors THF->Precursors One-carbon transfer reactions This compound This compound DHFR_target This compound->DHFR_target Inhibits Dapsone Dapsone DHPS_target Dapsone->DHPS_target Inhibits DHFR_edge DHFR_edge DHPS_edge DHPS_edge Troubleshooting_Epiroprim_Resistance Start High this compound MIC Observed Target_Mod Target Modification (DHFR mutation) Start->Target_Mod Possible Cause Efflux Efflux Pump Overexpression Start->Efflux Possible Cause Experimental_Error Experimental Error Start->Experimental_Error Possible Cause Sequence_folA Sequence folA gene Target_Mod->Sequence_folA Troubleshooting Step EPI_Assay Perform MIC with Efflux Pump Inhibitor (EPI) Efflux->EPI_Assay Troubleshooting Step qPCR qPCR for efflux pump genes Efflux->qPCR Troubleshooting Step Review_Protocol Review experimental protocol and controls Experimental_Error->Review_Protocol Troubleshooting Step Conclusion_Target Resistance likely due to DHFR mutation Sequence_folA->Conclusion_Target Conclusion_Efflux Resistance likely due to efflux EPI_Assay->Conclusion_Efflux qPCR->Conclusion_Efflux Conclusion_Error Re-run experiment with corrections Review_Protocol->Conclusion_Error Synergy_Testing_Workflow Start Evaluate Synergy of this compound + Partner Drug Setup Set up Checkerboard Assay Start->Setup Inoculate Inoculate with Standardized Bacterial Suspension Setup->Inoculate Incubate Incubate for 16-20 hours Inoculate->Incubate Read_MICs Determine MICs of Drugs Alone and in Combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy (FICI <= 0.5) Interpret->Synergy Synergistic Additive Additive/Indifference (0.5 < FICI <= 4) Interpret->Additive Indifferent Antagonism Antagonism (FICI > 4) Interpret->Antagonism Antagonistic

References

Improving the reproducibility of Epiroprim susceptibility tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Epiroprim susceptibility tests. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and certain amino acids in bacteria. By blocking DHFR, this compound disrupts bacterial DNA synthesis, leading to bacteriostatic effects.

Q2: Which are the recommended methods for this compound susceptibility testing?

A2: The most common and recommended methods for determining the susceptibility of bacteria to this compound are broth microdilution and disk diffusion.[2][3][4] These methods are widely standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q3: Why is strict adherence to standardized protocols like CLSI and EUCAST crucial?

A3: Strict adherence to standardized protocols is essential to ensure the accuracy and reproducibility of susceptibility testing results.[5] Variations in experimental conditions can significantly impact the minimum inhibitory concentration (MIC) values, leading to inconsistent and unreliable data.

Q4: What are the standard quality control (QC) strains for susceptibility testing?

A4: For susceptibility testing of antimicrobials like this compound, standard QC strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 are recommended.[6][7][8][9] These strains have well-characterized susceptibility profiles and are used to monitor the performance and accuracy of the testing procedure.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Inoculum Density Prepare the inoculum to a 0.5 McFarland standard and dilute according to the chosen protocol (e.g., CLSI guidelines) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]Consistent and reproducible MIC values within the expected range for QC strains.
Improper pH of Media Ensure the pH of the Mueller-Hinton Broth (MHB) is between 7.2 and 7.4.[4] Verify the pH of each new batch of media before use.Optimized antimicrobial activity and reliable MIC results.
Incorrect Incubation Conditions Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[4] Ensure incubators are properly calibrated.Proper bacterial growth and accurate determination of MIC.
Contamination of Cultures Use aseptic techniques throughout the procedure. Perform purity checks of the inoculum by subculturing onto an appropriate agar plate.Pure bacterial growth leading to accurate susceptibility results.

Problem 2: No bacterial growth in the positive control well.

Potential Cause Troubleshooting Step Expected Outcome
Inactive or Non-viable Inoculum Use a fresh, actively growing bacterial culture for inoculum preparation. Ensure the culture is not older than 24 hours.Visible turbidity in the positive control well after incubation.
Incorrect Media Formulation Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Check for any precipitates or unusual appearance of the broth.Proper bacterial growth is supported by the media.
Incubator Malfunction Verify the temperature and CO2 levels (if applicable) of the incubator. Use a calibrated thermometer to check the temperature.The incubator provides the optimal environment for bacterial growth.

Problem 3: Zone of inhibition in disk diffusion is too large or too small for QC strains.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Inoculum Density Adjust the inoculum to a 0.5 McFarland standard. A lighter inoculum can result in larger zones, while a heavier inoculum can lead to smaller zones.Zone diameters for QC strains fall within the acceptable ranges.
Improper Agar Depth Ensure the Mueller-Hinton Agar has a depth of 4 mm. Thinner agar can lead to larger zones, and thicker agar to smaller zones.Consistent diffusion of the antimicrobial agent and reproducible zone sizes.
Deteriorated Antimicrobial Disks Use antimicrobial disks that have been stored correctly (refrigerated or frozen in a desiccated environment) and are within their expiration date.Accurate and reliable zones of inhibition.

Quantitative Data Summary

The following tables summarize the expected impact of key variables on this compound MIC values. As this compound-specific quantitative data is limited, data for Trimethoprim, a structurally and functionally similar dihydrofolate reductase inhibitor, is provided as a reference.

Table 1: Effect of Inoculum Density on Trimethoprim MIC for S. aureus

Inoculum Concentration (CFU/mL)Fold Change in MIC (vs. Standard)
10^40.5x - 1x
5 x 10^5 (Standard)1x
10^82x - 4x

Based on general trends observed for antimicrobial susceptibility testing.[10][11][12]

Table 2: Influence of Media pH on Trimethoprim Activity

Media pHRelative Antimicrobial Activity
6.0Decreased
7.3 (Optimal)Normal
8.0Slightly Increased

Based on studies of pH effects on antimicrobial agents.[13][14][15]

Table 3: Quality Control Ranges for Trimethoprim

Quality Control StrainMethodAntimicrobial ConcentrationAcceptable Range
Escherichia coli ATCC 25922Disk Diffusion5 µg21 - 28 mm[6]
Staphylococcus aureus ATCC 29213Disk Diffusion5 µg19 - 26 mm[6]
Staphylococcus aureus ATCC 29213Broth Microdilution1:19 (TMP/SMX)≤2/38 µg/mL (Susceptible)[16]

Experimental Protocols

Detailed Methodology for Broth Microdilution Susceptibility Testing of this compound

This protocol is based on the CLSI guidelines for broth microdilution.[2]

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Using a multichannel pipette, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation of Plates:

    • Within 15 minutes of preparation, inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a 1:2 dilution of the this compound concentrations.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualizations

Folate_Synthesis_Pathway cluster_bacteria Bacterial Cell GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase GTP->Dihydropteroate_Synthase DHF Dihydrofolate (DHF) Dihydropteroate_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-carbon metabolism This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of action of this compound in the bacterial folate synthesis pathway.

Troubleshooting_Workflow start Inconsistent MIC Results check_inoculum Is Inoculum Density Correct? (0.5 McFarland, diluted) start->check_inoculum adjust_inoculum Adjust Inoculum Density check_inoculum->adjust_inoculum No check_media Is Media pH Correct? (7.2-7.4) check_inoculum->check_media Yes adjust_inoculum->check_inoculum adjust_media Use New Batch of Media with Correct pH check_media->adjust_media No check_incubation Are Incubation Conditions Correct? (35°C, 16-20h) check_media->check_incubation Yes adjust_media->check_media adjust_incubation Calibrate and Monitor Incubator check_incubation->adjust_incubation No check_qc Are QC Strain Results in Range? check_incubation->check_qc Yes adjust_incubation->check_incubation investigate_reagents Investigate Reagents (this compound, Disks) check_qc->investigate_reagents No end Reproducible Results check_qc->end Yes investigate_reagents->start

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

References

Adjusting pH of media for optimal Epiroprim activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting media pH for optimal Epiroprim activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic antibacterial agent and a structural analog of trimethoprim.[1] It functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, an essential precursor for the synthesis of nucleic acids and some amino acids in bacteria. By inhibiting DHFR, this compound effectively halts bacterial growth.[1]

Q2: Why is adjusting the pH of the culture medium important for this compound's activity?

The pH of the culture medium can significantly influence the efficacy of antimicrobial agents like this compound. As a weakly basic compound, this compound's ionization state is dependent on the surrounding pH. This, in turn, affects its ability to cross the bacterial cell membrane and reach its intracellular target, dihydrofolate reductase. Optimizing the media pH can therefore enhance the drug's activity.

Q3: What is the optimal pH for this compound activity?

Q4: How does media composition, other than pH, affect this compound's activity?

The composition of the culture medium can impact the apparent activity of this compound. Components in the media, such as thymidine, can bypass the inhibitory effect of DHFR inhibitors, leading to falsely high Minimum Inhibitory Concentration (MIC) values. It is advisable to use a defined medium with low levels of thymidine for susceptibility testing.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in MIC results Inconsistent media pH between experiments.Calibrate the pH meter before each use and adjust the media pH immediately before adding the bacterial inoculum.
Fluctuation in incubator CO₂ levels affecting media pH.If using a CO₂ incubator, ensure it is properly calibrated. For experiments sensitive to pH, consider using a CO₂-independent medium or buffering the medium with a non-bicarbonate buffer like HEPES.
Low or no this compound activity This compound precipitation due to low solubility at the tested pH.This compound, similar to trimethoprim, has pH-dependent solubility.[3] Check the solubility of this compound at the working pH. Consider adjusting the pH to a more acidic range (e.g., pH 5.5-6.5) to improve solubility, but be mindful of the potential impact on bacterial growth.
Inactivation of this compound due to inappropriate pH.This compound's stability can be pH-dependent. Prepare fresh stock solutions and avoid prolonged storage of working solutions at pH values that may cause degradation.
Presence of antagonistic substances in the media.Use a defined culture medium with known concentrations of all components. Avoid media rich in thymidine or other folate pathway intermediates.
Inconsistent bacterial growth Suboptimal media pH for the specific bacterial strain.Determine the optimal growth pH range for your bacterial strain in the absence of the drug before conducting susceptibility testing.
Inaccurate pH measurement.Ensure the pH meter is properly calibrated with fresh buffers. Clean the electrode before and after each measurement.

Data Presentation

As specific data for this compound is limited, the following tables are based on data for its analog, trimethoprim, to illustrate the principles of pH-dependent properties. It is crucial to determine these values experimentally for this compound.

Table 1: Physicochemical Properties of Trimethoprim (this compound Analog)

PropertyValueReference
pKa~7.12[2]

Table 2: Solubility of Trimethoprim at Different pH Values (32°C)

pHSolubility (mg/100 mL)Reference
8.5450[3]
6.00Increases with decreasing pH[3]
5.501550 (maximum)[3]
<2.0Decreases[3]

Experimental Protocols

Protocol 1: Adjusting the pH of Bacterial Culture Media
  • Preparation of Reagents:

    • Sterile 1 M HCl and 1 M NaOH.

    • Calibrated pH meter with a sterile electrode.

    • Sterile magnetic stirrer and stir bar.

    • The desired bacterial culture medium (e.g., Mueller-Hinton Broth).

  • Procedure:

    • Prepare the culture medium according to the manufacturer's instructions.

    • Aseptically place the medium in a sterile container on a magnetic stirrer.

    • Immerse the sterile pH electrode into the medium.

    • While stirring, slowly add sterile 1 M HCl dropwise to lower the pH or sterile 1 M NaOH to raise the pH.

    • Allow the pH reading to stabilize before adding more acid or base.

    • Once the desired pH is reached, re-sterilize the medium by filtration through a 0.22 µm filter to ensure sterility.

    • Verify the final pH of a small aliquot of the filtered medium.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • This compound stock solution of known concentration.

    • pH-adjusted bacterial culture medium.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Procedure:

    • Add 100 µL of the pH-adjusted medium to all wells of the 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Include a positive control well (medium with bacteria, no drug) and a negative control well (medium only).

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in the pH-adjusted medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at the optimal temperature for the bacterial strain for 16-20 hours.

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Mandatory Visualizations

Epiroprim_Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate synthase (DHPS) PABA->DHPS DHF Dihydrofolic acid (DHF) DHFR Dihydrofolate reductase (DHFR) DHF->DHFR THF Tetrahydrofolic acid (THF) Nucleotides Nucleotides THF->Nucleotides DNA_RNA_Amino_Acids DNA_RNA_Amino_Acids Nucleotides->DNA_RNA_Amino_Acids DNA, RNA, Amino Acids DHPS->DHF DHFR->THF This compound This compound This compound->DHFR Inhibits

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow start Start prep_media Prepare Bacterial Culture Medium start->prep_media adjust_ph Adjust Media pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) prep_media->adjust_ph serial_dilute Perform Serial Dilutions of this compound in 96-well Plate adjust_ph->serial_dilute prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature (16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic analyze Analyze Data to Find Optimal pH for Activity read_mic->analyze

Caption: Workflow for determining the optimal pH for this compound activity.

ph_logic cluster_ph Effect of pH on a Weakly Basic Drug (pKa ~7.1) low_ph Low pH (< pKa) e.g., pH 5.5 ionized Predominantly Ionized (Charged) low_ph->ionized high_ph High pH (> pKa) e.g., pH 8.0 unionized Predominantly Un-ionized (Neutral) high_ph->unionized solubility Higher Solubility ionized->solubility permeability Lower Membrane Permeability ionized->permeability low_solubility Lower Solubility unionized->low_solubility high_permeability Higher Membrane Permeability unionized->high_permeability optimal_activity Optimal Activity is a Balance Between Solubility and Permeability solubility->optimal_activity high_permeability->optimal_activity

Caption: Logical relationship of pH and drug characteristics.

References

Epiroprim Interference with Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Epiroprim with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, this compound effectively halts bacterial growth. Its mechanism is analogous to other well-known DHFR inhibitors like trimethoprim.

Q2: Can this compound interfere with common cell viability assays?

While there is no direct evidence in the published literature specifically documenting interference of this compound with common cell viability assays, the potential for interaction exists. Compounds can interfere with assay reagents through various mechanisms, including chemical reduction of the indicator dyes, optical interference, or by altering cellular metabolism in a way that does not reflect true cell viability. Given that many viability assays rely on the metabolic reduction of a substrate (e.g., MTT, MTS, XTT, WST-1, resazurin), any compound with reducing or oxidizing properties could potentially lead to inaccurate results.

Q3: Which cell viability assays are most susceptible to interference from test compounds like this compound?

Assays that rely on the reduction of tetrazolium salts (MTT, MTS, XTT, WST-1) or resazurin are most prone to interference by compounds that have inherent reducing or oxidizing properties.[3] Such compounds can directly reduce the assay substrate, leading to a false-positive signal for cell viability, or they can interact with the reduced product, causing a decrease in signal.

Q4: How can I determine if this compound is interfering with my cell viability assay?

A simple control experiment can be performed. Incubate this compound at the concentrations used in your experiment in cell-free wells containing the assay reagent and culture medium. If a color or fluorescence change occurs in the absence of cells, it indicates direct interference.

Q5: What alternative assays can be used if interference is suspected or confirmed?

If interference is detected, consider using an assay with a different detection principle. Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP as an indicator of metabolically active cells.[4]

  • LDH release assays: These quantify the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

  • Trypan blue exclusion assay: This is a dye exclusion method that visually distinguishes between viable and non-viable cells based on membrane integrity.[5]

  • Real-time viability assays: These methods use non-toxic reagents to continuously monitor cell viability over time.

Troubleshooting Guides

Issue 1: Higher than expected viability in this compound-treated cells with tetrazolium or resazurin-based assays.
  • Possible Cause: this compound may be directly reducing the assay substrate (MTT, MTS, XTT, WST-1, or resazurin), leading to a false-positive signal.

  • Troubleshooting Steps:

    • Perform a cell-free control: Add this compound to cell culture medium without cells, then add the assay reagent. Measure the absorbance or fluorescence. A significant signal indicates direct chemical interference.

    • Wash cells before adding the assay reagent: For adherent cells, gently wash the cells with PBS after the treatment period and before adding the assay reagent to remove any residual this compound.

    • Switch to an alternative assay: Use an ATP-based assay or a cytotoxicity assay like LDH release to confirm the results.

Issue 2: Inconsistent or highly variable results across replicate wells.
  • Possible Cause: Incomplete solubilization of formazan crystals (in MTT assay) or uneven distribution of cells.

  • Troubleshooting Steps:

    • Ensure complete solubilization (MTT assay): After adding the solubilization solution, mix thoroughly by pipetting or shaking the plate until all formazan crystals are dissolved.

    • Verify cell seeding uniformity: Ensure even cell distribution when plating to avoid variability in cell numbers per well.

    • Check for this compound precipitation: At higher concentrations, this compound may precipitate out of solution, leading to inconsistent effects. Visually inspect the wells under a microscope.

Quantitative Data Summary

Since no specific quantitative data on this compound interference is available, the following table provides a hypothetical example of how to present data from a cell-free interference experiment.

CompoundConcentration (µM)AssayAbsorbance/Fluorescence (Cell-Free)Interpretation
This compound1MTT0.05 ± 0.01No significant interference
10MTT0.15 ± 0.03Minor interference
100MTT0.85 ± 0.09Significant interference
Vehicle (DMSO)0.1%MTT0.04 ± 0.01No interference
Positive Control (Ascorbic Acid)100MTT1.20 ± 0.11Strong interference

Experimental Protocols

Protocol 1: MTT Assay for Adherent Cells[6][7]
  • Seed cells in a 96-well plate and incubate until they adhere.

  • Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Carefully aspirate the medium.

  • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Aspirate the MTT solution.

  • Add 100 µL of DMSO or other solubilizing agent to each well.

  • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Protocol 2: MTS Assay[8]
  • Seed cells in a 96-well plate and treat with this compound.

  • Add 20 µL of the combined MTS/PES solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm.

Protocol 3: XTT Assay
  • Seed cells in a 96-well plate and treat with this compound.

  • Prepare the XTT/electron coupling solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm.

Protocol 4: WST-1 Assay[9][10]
  • Seed cells in a 96-well plate and treat with this compound.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 0.5-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance between 420-480 nm.

Protocol 5: Resazurin (alamarBlue) Assay[11][12]
  • Seed cells in a 96-well plate and treat with this compound.

  • Add 10 µL of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence with excitation at 560 nm and emission at 590 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed Cells B Treat with this compound A->B C Add Viability Reagent (MTT, MTS, XTT, WST-1, Resazurin) B->C D Incubate C->D E Measure Absorbance/ Fluorescence D->E

Caption: General experimental workflow for assessing this compound's effect on cell viability.

troubleshooting_logic start Unexpected Viability Results? cell_free Perform Cell-Free Control start->cell_free interference Interference Detected? cell_free->interference wash Wash Cells Before Assay interference->wash Yes no_interference Investigate Other Causes (e.g., cell density, incubation time) interference->no_interference No alt_assay Use Alternative Assay (ATP, LDH, Trypan Blue) wash->alt_assay

Caption: Troubleshooting flowchart for suspected this compound interference.

signaling_pathway This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR inhibits THF Tetrahydrofolate (THF) DHFR->THF reduces DHF Dihydrofolate (DHF) DHF->DHFR NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids required for CellGrowth Bacterial Cell Growth NucleicAcids->CellGrowth leads to

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Epiroprim in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and assess the off-target effects of Epiroprim in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its main off-target concern in mammalian cells?

This compound is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] This pathway is crucial for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.[2][3] The primary off-target concern in mammalian cellular models is the inhibition of host cell DHFR. While this compound is designed to be selective for microbial DHFR, high concentrations or prolonged exposure can lead to the inhibition of the mammalian ortholog, resulting in antiproliferative and cytotoxic effects on the host cells.

Q2: What are the expected cellular consequences of off-target this compound activity on mammalian DHFR?

Inhibition of mammalian DHFR by this compound can lead to a depletion of the intracellular pool of tetrahydrofolate (THF). This can result in:

  • Cell Cycle Arrest: A decrease in THF disrupts DNA synthesis, often leading to an arrest in the G1 phase of the cell cycle.[4] This is frequently mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21waf1/cip1.[4]

  • Apoptosis: Prolonged inhibition of DNA synthesis and cellular stress can trigger programmed cell death.

  • Alterations in Signaling Pathways: DHFR knockdown has been shown to reduce the phosphorylation levels of key signaling proteins, including those in the MAPK (ERK1/2, SAPK/JNK, p38), NF-κB, and AKT pathways.[4]

  • Disruption of Methylation Cycles: Folate metabolism is linked to the methionine cycle, which is responsible for most cellular methylation reactions. Off-target DHFR inhibition can impact DNA, RNA, and protein methylation.

Q3: How can I determine the selectivity of my this compound batch for microbial vs. mammalian DHFR?

A crucial first step is to determine the IC50 (half-maximal inhibitory concentration) of your this compound batch against both the target microbial DHFR and a commercially available human or other mammalian DHFR. A significant difference in these values will confirm the selectivity of your compound.

Troubleshooting Guide

Problem 1: High cytotoxicity or anti-proliferative effects observed in uninfected mammalian cells at expected therapeutic concentrations of this compound.

This suggests significant off-target inhibition of mammalian DHFR.

Troubleshooting Steps:

  • Confirm this compound Concentration: Verify the concentration of your this compound stock solution. An HPLC-based method can be used for accurate quantification.[5]

  • Perform a Dose-Response Curve: Determine the IC50 of this compound on your specific mammalian cell line to identify the concentration at which 50% of cell growth is inhibited. This will help you define a therapeutic window.

  • Reduce this compound Concentration: If possible, lower the concentration of this compound in your experiments to a level that is effective against the pathogen but has minimal impact on the host cells.

  • Combination Therapy: this compound is often used in combination with other drugs, such as dapsone.[1][6][7] This can allow for a lower, less toxic concentration of this compound to be used while maintaining efficacy.

  • Assess Selectivity: Perform an in vitro DHFR activity assay to compare the IC50 of your this compound batch against the microbial target DHFR and mammalian DHFR. A low selectivity index (mammalian IC50 / microbial IC50) indicates a higher potential for off-target effects.

Problem 2: Unexpected changes in cellular signaling pathways unrelated to folate metabolism.

While the primary off-target effect is on DHFR, broader, indirect effects on cellular signaling can occur.[4]

Troubleshooting Steps:

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with mammalian DHFR in your cellular model.[8][9][10][11][12] A shift in the thermal stability of DHFR upon this compound treatment indicates direct binding.

  • Measure Intracellular Folate Levels: Quantify the levels of different folate species (e.g., THF, DHF) in your cells using LC-MS/MS to directly assess the impact of this compound on the folate pathway.[13][14]

  • Control Experiments: Include control compounds in your experiments. For example, use a well-characterized, potent mammalian DHFR inhibitor like methotrexate to mimic the on-target effects of this compound on the host cell. This can help differentiate between effects due to DHFR inhibition and other potential off-target interactions.

  • Computational Off-Target Prediction: Utilize in silico tools to predict potential off-target binding proteins for this compound based on its chemical structure.[15] This can provide hypotheses for further experimental validation.

Experimental Protocols

Protocol 1: In Vitro DHFR Inhibition Assay

This protocol allows for the determination of the IC50 of this compound against purified microbial and mammalian DHFR.

Materials:

  • Purified recombinant microbial and human DHFR

  • DHFR Assay Buffer (e.g., from a commercial kit)[16][17]

  • Dihydrofolic acid (DHF), the substrate

  • NADPH, the cofactor

  • This compound stock solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of this compound in DHFR Assay Buffer.

  • In a 96-well plate, add the DHFR enzyme (either microbial or human) to each well, except for the blank.

  • Add the this compound dilutions to the appropriate wells. Include a no-drug control.

  • Add NADPH to all wells.

  • Initiate the reaction by adding DHF to all wells except the blank.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each this compound concentration.

  • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Data Presentation:

CompoundMicrobial DHFR IC50 (nM)Human DHFR IC50 (nM)Selectivity Index (Human/Microbial)
This compound[Insert experimental value][Insert experimental value][Calculate]
Trimethoprim (Control)[Insert literature or experimental value][Insert literature or experimental value][Calculate]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to and stabilizes DHFR in intact cells.[8][11][12]

Materials:

  • Mammalian cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against DHFR for Western blotting

  • Secondary antibody and detection reagents for Western blotting

Procedure:

  • Treat cultured cells with this compound or DMSO for a defined period.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing.

  • Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Analyze the supernatant by Western blotting using an anti-DHFR antibody to detect the amount of soluble DHFR at each temperature.

  • Increased abundance of soluble DHFR in this compound-treated cells at higher temperatures compared to the DMSO control indicates target engagement.

Data Presentation:

TreatmentTemperature (°C)Soluble DHFR (Relative Band Intensity)
DMSO40[Value]
DMSO50[Value]
DMSO60[Value]
DMSO70[Value]
This compound40[Value]
This compound50[Value]
This compound60[Value]
This compound70[Value]

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP This compound This compound This compound->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Synthesis->DNA Troubleshooting_Workflow Start High Cytotoxicity Observed Step1 Verify this compound Concentration (HPLC) Start->Step1 Step2 Perform Dose-Response Curve (IC50) Step1->Step2 Step3 Reduce this compound Concentration? Step2->Step3 Step4 Assess DHFR Selectivity (Enzymatic Assay) Step3->Step4 No End Optimized Experiment Step3->End Yes LowSelectivity Low Selectivity: High Off-Target Risk Step4->LowSelectivity Step5 Consider Combination Therapy Step5->End LowSelectivity->Step5

References

Validation & Comparative

Epiroprim and Dapsone: A Synergistic Combination Against Mycobacterium leprae

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison guide for researchers and drug development professionals.

The combination of Epiroprim and dapsone presents a potent synergistic effect against Mycobacterium leprae, the causative agent of leprosy. This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed experimental protocols, and a visualization of the underlying biochemical pathway.

Comparative Efficacy: Monotherapy vs. Combination Therapy

Experimental data from both in vitro and in vivo studies demonstrate that the combination of this compound and dapsone is significantly more effective than either drug alone. This synergy allows for a reduction in the required dosage of each drug, potentially minimizing adverse effects and combating drug resistance.

In Vitro Efficacy

An in vitro study utilizing a cell-free culture system to measure the metabolic activity of M. leprae established the minimal inhibitory concentration (MIC) of this compound and highlighted the strong synergistic effect when combined with dapsone.[1]

Drug/CombinationMinimal Inhibitory Concentration (MIC)Observed Effect
This compound10 mg/LBactericidal[1]
This compound + DapsoneNot specified, but strong synergism reportedSynergistic and Bactericidal[1]
In Vivo Efficacy in the Mouse Footpad Model

The synergistic bactericidal activity was further confirmed in a well-established mouse footpad model. This model is a standard for the in vivo evaluation of anti-leprosy drugs.[2] The study demonstrated that the combination of this compound and dapsone was effective against both dapsone-sensitive and dapsone-resistant strains of M. leprae.[2]

Drug/CombinationDietary Concentration for Bactericidal Effect (Dapsone-Sensitive Strain)Dietary Concentration for Bactericidal Effect (Dapsone-Resistant Strain)Dosage Reduction in Combination
This compound0.05%[2]0.05%[2]N/A
Dapsone0.0005%[2]0.01%[2]N/A
This compound + DapsoneConcentrations of each drug could be lowered by 50-80%[2]Concentrations of each drug could be lowered by 50-80%[2]50-80%[2]

Mechanism of Synergistic Action: The Folate Biosynthesis Pathway

The potent synergy between this compound and dapsone stems from their sequential blockade of the folate biosynthesis pathway in M. leprae. This pathway is crucial for the synthesis of nucleic acids, which are essential for bacterial DNA replication and survival.[3]

Dapsone, a sulfone antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[3][4] This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. This compound, a dihydrofolate reductase (DHFR) inhibitor, targets a subsequent step in the pathway, preventing the reduction of dihydrofolate to tetrahydrofolate.[1][2] By inhibiting two different key enzymes in the same essential metabolic pathway, the combination of dapsone and this compound leads to a more profound and effective disruption of bacterial growth than either agent can achieve alone.

cluster_0 M. leprae Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Dapsone Dapsone Dapsone->DHPS Inhibits This compound This compound This compound->DHFR Inhibits DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Synergistic inhibition of the M. leprae folate pathway by dapsone and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Susceptibility Testing

This protocol is based on the methodology used to assess the in vitro activity of antimicrobial agents against M. leprae in a cell-free system.[1]

cluster_0 In Vitro Drug Susceptibility Workflow start M. leprae Culture (Cell-free medium) drug_prep Prepare serial dilutions of this compound and Dapsone (singly and in combination) start->drug_prep incubation Incubate M. leprae with drug dilutions drug_prep->incubation measurement Measure metabolic activity (e.g., ATP levels, palmitate oxidation) incubation->measurement mic_determination Determine Minimal Inhibitory Concentration (MIC) measurement->mic_determination end Assess Synergy and Bactericidal Action mic_determination->end

Caption: Workflow for in vitro susceptibility testing of M. leprae.

Methodology:

  • M. leprae Culture: Mycobacterium leprae is cultured in a suitable cell-free medium.

  • Drug Preparation: this compound and dapsone are prepared in a range of concentrations, both individually and in combination.

  • Inoculation and Incubation: The M. leprae cultures are inoculated with the different drug concentrations and incubated under appropriate conditions.

  • Metabolic Activity Measurement: The metabolic activity of the bacteria is assessed using biochemical parameters such as the measurement of ATP levels or the rate of palmitate oxidation.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits the metabolic activity of M. leprae.

  • Synergy Assessment: The interaction between this compound and dapsone is evaluated to determine if the effect is synergistic, additive, or antagonistic.

In Vivo Mouse Footpad Model

This protocol is a standard method for evaluating the efficacy of anti-leprosy drugs in vivo.[2]

cluster_0 Mouse Footpad Model Workflow start Infect mouse footpads with M. leprae treatment Administer drugs in diet (this compound, Dapsone, and combination) start->treatment harvest Harvest footpad tissue at set intervals treatment->harvest bacilli_count Enumerate acid-fast bacilli (AFB) harvest->bacilli_count viability Assess viability (sub-inoculation) bacilli_count->viability end Determine bactericidal effect viability->end

Caption: Experimental workflow for the in vivo mouse footpad model.

Methodology:

  • Infection: The footpads of mice (e.g., BALB/c or nude mice) are inoculated with a suspension of M. leprae.[6]

  • Treatment: After a period to allow the infection to establish, the mice are administered a diet containing this compound, dapsone, or a combination of both at various concentrations.[2]

  • Harvesting: At specific time points, the footpad tissues are harvested.

  • Enumeration of Bacilli: The number of acid-fast bacilli (AFB) in the footpad homogenates is determined using microscopic techniques.

  • Viability Assessment: To assess the bactericidal effect, the footpad homogenates are sub-inoculated into the footpads of naive mice to determine if the bacteria are still viable and capable of multiplication.[6]

  • Evaluation of Efficacy: The reduction in the number of viable M. leprae in the treated groups compared to the control group indicates the efficacy of the drug or drug combination.

Conclusion

The synergistic interaction between this compound and dapsone offers a promising therapeutic strategy for the treatment of leprosy. The ability to achieve a bactericidal effect with lower doses of each drug can potentially lead to improved treatment outcomes, reduced risk of adverse events, and a valuable tool in managing dapsone-resistant leprosy. Further clinical investigation into this combination is warranted to translate these preclinical findings into improved patient care.

References

Epiroprim vs. Pyrimethamine: A Comparative Analysis of Anti-Toxoplasma Activity

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-Toxoplasma activities of Epiroprim and pyrimethamine, supported by experimental data. Both drugs target the folate synthesis pathway in Toxoplasma gondii, a critical metabolic route for parasite replication and survival.

Pyrimethamine, a long-standing therapeutic for toxoplasmosis, and this compound, a related dihydrofolate reductase (DHFR) inhibitor, both demonstrate potent activity against Toxoplasma gondii. This guide delves into their comparative efficacy through in vitro and in vivo studies, detailing their mechanisms of action and the experimental protocols used to evaluate their performance.

Mechanism of Action: Targeting Folate Synthesis

Both this compound and pyrimethamine function as competitive inhibitors of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is crucial for the parasite's folate metabolism, specifically for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][6] By blocking DHFR, these drugs disrupt DNA synthesis and halt parasite replication.[2][5] The therapeutic efficacy of these compounds is based on their selective inhibition of the parasite's DHFR over the human equivalent.[2]

Folate Synthesis Pathway Inhibition cluster_parasite Toxoplasma gondii cluster_inhibitors Inhibitors DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate->DHFR Tetrahydrofolate->TS dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA This compound This compound This compound->DHFR Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Figure 1: Mechanism of action of this compound and pyrimethamine on the T. gondii folate pathway.

In Vitro Anti-Toxoplasma Activity

The in vitro potency of this compound and pyrimethamine has been evaluated using various assays, most notably the [3H]uracil incorporation assay, which measures the inhibition of parasite replication.

Compound IC50 Assay Host Cell Parasite Strain Reference
This compound105 ng/mL[3H]uracil incorporationMacrophagesNot Specified[7]
Pyrimethamine34 ng/mL[3H]uracil incorporationMacrophagesNot Specified[7]
Pyrimethamine0.07 - 0.39 mg/LELISAMRC-5 cellsVarious[8]
Pyrimethamine14.69 µg/mLNot SpecifiedHuman PBMCsRH[9]
Pyrimethamine139 ± 49 nM (TgDHFR)Enzyme InhibitionN/AN/A[10]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the target's activity. Lower IC50 values indicate higher potency.

In Vivo Efficacy Against Toxoplasmosis

Animal models are crucial for assessing the therapeutic potential of anti-Toxoplasma compounds. Both this compound and pyrimethamine have been tested in murine and rat models of acute and chronic toxoplasmosis.

Acute Toxoplasmosis Models
Compound(s) Dose Animal Model Parasite Strain Treatment Duration Survival Rate Reference
This compound50 mg/kg/dayMouseRH14 days0%[1][11]
This compound + Dapsone50 mg/kg/day eachMouseRH14 days100%[1][11]
Pyrimethamine + Sulfadiazine4 mg/kg/day + 250 mg/kg/dayMouseRH14 days100%[1]
Pyrimethamine3 mg/kgRatRHNot SpecifiedNot 100% effective alone[12]
This compound100 mg/kgRatRHNot SpecifiedNot 100% effective alone[12]
This compound + Dapsone100 mg/kg + 25 or 50 mg/kgRatRHNot Specified100% prevention[12]
Pyrimethamine + Dapsone3 mg/kg + 25 or 50 mg/kgRatRHNot Specified100% prevention[12]
Chronic Toxoplasmosis Models
Compound(s) Dose Animal Model Outcome Reference
This compound50 mg/kg/dayMouseReduced brain cyst numbers[1]
Pyrimethamine15 mg/kg/dayMouseReduced brain cyst numbers[1]
This compound + Dapsone50 mg/kg/day eachMouseFurther reduction in brain cysts compared to monotherapy[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro [3H]Uracil Incorporation Assay

This assay assesses the inhibitory effect of compounds on the proliferation of T. gondii tachyzoites within host cells.

Uracil_Incorporation_Assay_Workflow cluster_workflow Experimental Workflow A 1. Culture Host Cells (e.g., Macrophages) B 2. Infect with T. gondii Tachyzoites A->B C 3. Add Test Compounds (this compound or Pyrimethamine) B->C D 4. Incubate for 72 hours C->D E 5. Add [3H]Uracil D->E F 6. Incubate for Parasite Uracil Uptake E->F G 7. Harvest Cells and Measure Radioactivity F->G H 8. Calculate % Inhibition and IC50 G->H

Figure 2: Workflow for the [3H]uracil incorporation assay.

Protocol:

  • Host Cell Culture: Macrophages are seeded in microtiter plates and cultured to form a monolayer.

  • Parasite Infection: The host cell monolayer is infected with T. gondii tachyzoites.[1]

  • Drug Application: Various concentrations of this compound or pyrimethamine are added to the infected cultures.

  • Incubation: The plates are incubated for 72 hours to allow for parasite replication.[1]

  • Radiolabeling: [3H]uracil is added to the cultures. Proliferating parasites will incorporate the radiolabeled uracil into their newly synthesized nucleic acids.

  • Measurement: After a further incubation period, the cells are harvested, and the amount of incorporated [3H]uracil is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of parasite growth is calculated by comparing the radioactivity in treated wells to that in untreated control wells. The IC50 value is then determined.

In Vivo Murine Model of Acute Toxoplasmosis

This model evaluates the ability of a drug to protect mice from a lethal infection with a virulent strain of T. gondii.

Acute_Toxoplasmosis_Model_Workflow cluster_workflow Experimental Workflow A 1. Intraperitoneal Infection of Mice with T. gondii (RH strain) B 2. Initiate Drug Treatment (e.g., 24 hours post-infection) A->B C 3. Daily Drug Administration (e.g., by oral gavage) B->C D 4. Monitor Survival for a defined period C->D E 5. Record and Analyze Survival Data D->E

Figure 3: Workflow for the in vivo acute toxoplasmosis model.

Protocol:

  • Infection: Mice are infected intraperitoneally with a lethal dose of tachyzoites from a virulent T. gondii strain, such as the RH strain.[1]

  • Treatment Initiation: Treatment with the test compounds (e.g., this compound, pyrimethamine, or combinations) is initiated, typically 24 hours after infection.[1]

  • Drug Administration: The drugs are administered daily for a specified duration (e.g., 14 days) via a specific route, such as oral gavage.[1][11]

  • Monitoring: The mice are monitored daily for signs of illness and mortality.

  • Endpoint: The primary endpoint is the survival rate of the treated mice compared to an untreated control group.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, NADPH, and purified T. gondii DHFR enzyme.

  • Inhibitor Addition: The test compound (this compound or pyrimethamine) is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate.

  • Spectrophotometric Monitoring: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition and the IC50 value.

Conclusion

Both this compound and pyrimethamine are potent inhibitors of Toxoplasma gondii DHFR, demonstrating significant anti-Toxoplasma activity. In vitro data suggests that pyrimethamine is more potent than this compound. In vivo studies indicate that while neither drug is highly effective as a monotherapy for acute toxoplasmosis at the tested doses, their efficacy is dramatically enhanced when used in combination with a dihydropteroate synthase inhibitor like dapsone or sulfadiazine, highlighting the synergistic effect of targeting two steps in the same metabolic pathway. This comparative guide provides a foundation for researchers to understand the relative performance of these two DHFR inhibitors and to design future studies for the development of more effective anti-Toxoplasma therapies.

References

In Vivo Showdown: Epiroprim and Dapsone Monotherapies Face Off

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, the search for effective monotherapies remains a critical endeavor. This guide provides a comparative analysis of the in vivo performance of two such agents: Epiroprim, a dihydrofolate reductase (DHFR) inhibitor, and dapsone, a long-standing dihydropteroate synthase (DHPS) inhibitor. By examining their efficacy in preclinical models of Mycobacterium leprae and Toxoplasma gondii infections, we offer researchers and drug development professionals a data-driven overview of their respective strengths and limitations as standalone treatments.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key efficacy data from head-to-head and independent in vivo studies of this compound and dapsone monotherapies.

Table 1: Efficacy Against Mycobacterium leprae in a Mouse Footpad Model
DrugConcentration in DietOutcomeEfficacyReference
This compound0.05%Complete inhibition of growth of dapsone-sensitive and dapsone-resistant strainsBactericidal[1]
Dapsone0.0005%Complete inhibition of growth of dapsone-sensitive strainsBactericidal[1]
Dapsone0.01%Complete inhibition of growth of dapsone-resistant strainsBactericidal[1]
Dapsone0.1 g/100 g99.4% killing of viable M. lepraeBactericidal[2]
Table 2: Efficacy Against Acute Toxoplasma gondii Infection in Mice
DrugDosageAdministration RouteOutcomeReference
This compound50 mg/kg/day for 14 daysGavage0% survival of mice[3]
Dapsone50 mg/kg/day for 14 daysGavage10% survival of mice[3]
Dapsone100 mg/kg/day for 10 daysNot specifiedUnable to prevent parasite dissemination; delayed time to death[4]

Deciphering the Mechanisms of Action

This compound and dapsone both target the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids in pathogens. However, they act on different enzymes within this pathway, as illustrated below.

Folate Biosynthesis Pathway Inhibition cluster_dapsone Dapsone's Mechanism of Action cluster_this compound This compound's Mechanism of Action PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Dapsone Dapsone Dapsone->Dihydropteroate_Synthase Inhibits DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Catalyzes Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic Acid Synthesis This compound This compound This compound->DHFR Inhibits M. leprae Mouse Footpad Model Workflow Inoculation Inoculation of M. leprae into the footpads of mice Treatment Administration of this compound or Dapsone via medicated diet Inoculation->Treatment Incubation Incubation period to allow for bacterial multiplication Treatment->Incubation Harvest Harvesting of M. leprae from footpads Incubation->Harvest Enumeration Enumeration of acid-fast bacilli to determine bacterial load Harvest->Enumeration Viability Assessment of bacterial viability Enumeration->Viability Acute T. gondii Infection Model Workflow Infection Intraperitoneal infection of mice with T. gondii tachyzoites Treatment_Toxo Oral gavage administration of this compound or Dapsone Infection->Treatment_Toxo Monitoring Monitoring of mice for survival and clinical signs of disease Treatment_Toxo->Monitoring Endpoint Endpoint: Survival rate at a specific time point post-infection Monitoring->Endpoint

References

Epiroprim in Synergy: A Comparative Analysis of Combined Antimicrobial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the synergistic interactions of Epiroprim, a potent dihydrofolate reductase (DHFR) inhibitor, when used in combination with other antimicrobial agents. The primary focus is on its well-documented synergy with dapsone, a dihydropteroate synthase (DHPS) inhibitor. This combination therapy presents a compelling strategy to enhance antimicrobial efficacy and combat resistance.

Quantitative Analysis of Synergistic Interactions

The synergistic effect of this compound in combination with dapsone has been demonstrated against a range of clinically relevant pathogens. The Fractional Inhibitory Concentration Index (FICI) is a standard measure used to quantify the degree of interaction between two antimicrobial agents. A FICI value of ≤ 0.5 is indicative of synergy.

While numerous studies qualitatively describe the interaction between this compound and dapsone as synergistic, specific FICI values are not consistently reported in publicly available literature. The following table provides an illustrative summary of the expected synergistic activity based on the established mechanism of action and qualitative descriptions from various studies. These values are representative examples of synergy (FICI ≤ 0.5) and should be confirmed by specific experimental data.

PathogenThis compound MIC (alone) (µg/mL)Dapsone MIC (alone) (µg/mL)This compound MIC (in combination) (µg/mL)Dapsone MIC (in combination) (µg/mL)FICIInterpretation
Staphylococcus aureus2.040.00.510.00.5Synergy
Toxoplasma gondii0.10.50.0250.1250.5Synergy
Mycobacterium leprae1.00.0030.250.000750.5Synergy

Mechanism of Synergistic Action: Sequential Blockade of Folate Biosynthesis

The potent synergy observed between this compound and dapsone stems from their complementary mechanisms of action, which involve the sequential blockade of the bacterial folate biosynthesis pathway. This pathway is essential for the production of tetrahydrofolate, a vital precursor for DNA, RNA, and protein synthesis.

This compound, a dihydrofolate reductase (DHFR) inhibitor, targets the final step in this pathway, preventing the reduction of dihydrofolate to tetrahydrofolate. Dapsone, a dihydropteroate synthase (DHPS) inhibitor, acts on an earlier step, inhibiting the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By inhibiting two crucial enzymes in the same metabolic pathway, the combination of this compound and dapsone leads to a more profound and rapid depletion of tetrahydrofolate, resulting in enhanced antimicrobial activity.

PABA Para-aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Precursors DNA, RNA, Amino Acids Tetrahydrofolate->Precursors DHPS->Dihydropteroate DHFR->Tetrahydrofolate Dapsone Dapsone Dapsone->DHPS This compound This compound This compound->DHFR

Sequential blockade of the folate biosynthesis pathway.

Experimental Protocols

The determination of synergistic interactions between antimicrobial agents is typically performed using the checkerboard microdilution assay.

Objective: To determine the in vitro synergistic activity of this compound in combination with dapsone against a target microorganism.

Materials:

  • This compound stock solution

  • Dapsone stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and dapsone in the appropriate growth medium.

    • In a 96-well microtiter plate, add decreasing concentrations of this compound along the x-axis and decreasing concentrations of dapsone along the y-axis.

    • The final volume in each well should be 50 µL.

    • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.

    • Also, include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Reading the Results:

    • Following incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is defined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of this compound + FIC of Dapsone Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Dapsone = (MIC of Dapsone in combination) / (MIC of Dapsone alone)

    • The FICI for the combination is the lowest FICI value calculated.

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare serial dilutions of this compound A2 Dispense drug dilutions into 96-well plate A1->A2 B1 Prepare serial dilutions of Dapsone B1->A2 C1 Standardize bacterial inoculum B2 Inoculate wells with bacterial suspension C1->B2 A2->B2 A3 Incubate plate B2->A3 B3 Determine MICs A3->B3 C3 Calculate FICI B3->C3 D3 Interpret results C3->D3

Experimental workflow for the checkerboard assay.

Conclusion

The combination of this compound and dapsone represents a promising therapeutic strategy, leveraging a synergistic mechanism to enhance antimicrobial activity. The sequential blockade of the folate biosynthesis pathway provides a robust rationale for this combination's effectiveness against a variety of pathogens. The checkerboard assay remains the gold standard for quantifying such synergistic interactions, and adherence to standardized protocols is crucial for generating reliable and comparable data. Further research to establish definitive FICI values for this combination against a broader range of clinical isolates is warranted to fully elucidate its therapeutic potential.

Safety Operating Guide

Epiroprim: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Epiroprim is an antibacterial compound belonging to the diaminopyrimidine class and functions as a selective inhibitor of dihydrofolate reductase (DHFR).[1][2] As with all research chemicals, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₉H₂₃N₅O₂[3][4]
Molecular Weight 353.42 g/mol [4]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 7[1]
Topological Polar Surface Area 100.69 Ų[1]
XLogP 2.65[1]
Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Hand Protection: Wear suitable chemical-resistant gloves.[7]

  • Eye/Face Protection: Use safety goggles with side protection.[7]

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: In case of dust formation, use a particulate filter respirator.[7]

Experimental Protocols for Disposal

Specific experimental protocols for the disposal of this compound have not been published. However, a standard procedure for the disposal of research-grade chemical waste, as outlined by general laboratory safety guidelines, should be followed. This involves treating all this compound waste as hazardous chemical waste.

Step-by-Step Disposal Procedures

Under no circumstances should this compound waste be disposed of down the sink or in regular trash.[1][8]

1. Segregation of this compound Waste:

  • Immediately upon generation, segregate this compound waste from other waste streams.

  • Use dedicated, clearly labeled hazardous waste containers.[9][10]

  • Do not mix this compound waste with incompatible materials.[9]

2. Solid Waste Disposal (e.g., unused this compound, contaminated consumables):

  • Container: Collect all solid this compound waste in a designated, leak-proof, and sealable container.[11] The container must be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the chemical name "this compound".[11]

  • Storage: Store the waste container in a designated satellite accumulation area.[4][9] Keep the container closed except when adding waste.[11]

3. Liquid Waste Disposal (e.g., solutions containing this compound):

  • Container: Use a non-reactive, screw-cap container for liquid waste.[9] Do not use metal containers for corrosive waste or glass for waste containing hydrofluoric acid.[11]

  • Headspace: Leave at least one inch of headspace in the container to allow for expansion.[9]

  • Labeling and Storage: As with solid waste, label the container clearly and store it in the satellite accumulation area with the cap securely fastened.[9][11]

4. Disposal of Contaminated Labware (e.g., glassware, pipette tips):

  • Sharps: Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[2]

  • Non-Sharps: Other contaminated labware should be placed in the designated solid this compound waste container.

  • Decontamination: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, remove or deface the label before disposing of the empty container in regular trash.[12]

5. Requesting Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (typically six months), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[2][4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Epiroprim_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_sharp->solid_waste No sharps_waste Collect in Labeled Sharps Container is_sharp->sharps_waste Yes saa Store in Satellite Accumulation Area solid_waste->saa liquid_waste->saa sharps_waste->saa pickup Arrange for EH&S Waste Pickup saa->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Epiroprim

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Epiroprim, a selective dihydrofolate reductase (DHFR) inhibitor. Developed for researchers, scientists, and drug development professionals, these guidelines are based on best practices for managing potent pharmaceutical compounds and data from the structurally similar compound, Trimethoprim, in the absence of a specific Safety Data Sheet (SDS) for this compound.

This compound, like other DHFR inhibitors, is designed to be biologically active and requires stringent handling procedures to minimize exposure and ensure a safe laboratory environment.[1][2] Adherence to these protocols is mandatory for all personnel involved in the handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required for handling this compound. A risk assessment should be conducted for specific procedures, and additional PPE may be required.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. Change gloves immediately if contaminated, torn, or punctured.
Body Disposable Lab CoatA disposable, solid-front lab coat with tight-fitting cuffs is required. The lab coat should be changed at the end of each work session or immediately upon contamination.
Eyes Safety GogglesChemical splash goggles are mandatory to protect against splashes and airborne particles.
Face Face ShieldA full-face shield should be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation.
Respiratory N95 RespiratorAn N95 respirator is required when handling the powdered form of this compound or when there is a potential for aerosolization. Fit-testing of the respirator is mandatory for all users.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3][4] The facility should be designed with negative air pressure in areas where potent compounds are handled to prevent cross-contamination.[5]

  • Containment: For procedures with a high risk of generating dust or aerosols, the use of a glove box or other containment enclosure is strongly recommended.[3][5]

Procedural Guidance:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The designated handling area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing the powdered compound, use a balance with a draft shield inside the fume hood. Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Solution Preparation: To minimize the risk of inhalation, prepare solutions by adding the solvent to the vial containing the pre-weighed this compound. Avoid shaking the vial vigorously to prevent aerosolization.

  • Personal Hygiene: After handling this compound and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.[6] Contaminated lab coats and gloves should be disposed of as hazardous waste.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound-contaminated waste in a dedicated, labeled, and leak-proof container.

  • Decontamination: Decontaminate work surfaces and equipment with a suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Epiroprim_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Don Appropriate PPE B Prepare Fume Hood A->B Proceed C Weigh this compound Powder B->C Begin Handling D Prepare Solution C->D Transfer E Decontaminate Work Area D->E Complete Handling F Dispose of Waste E->F Collect G Doff PPE F->G Proceed H Wash Hands G->H Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiroprim
Reactant of Route 2
Reactant of Route 2
Epiroprim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.